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1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Documentation Hub

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  • Product: 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
  • CAS: 917216-61-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Structure, Synthesis, and Characterization

The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold represents a fascinating and highly valuable structural motif in the realm of organic and medicinal chemistry. Its inherent rigidity and well-defined stereochemic...

Author: BenchChem Technical Support Team. Date: February 2026

The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold represents a fascinating and highly valuable structural motif in the realm of organic and medicinal chemistry. Its inherent rigidity and well-defined stereochemical properties make it a privileged core for the design of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview of a specific derivative, 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, intended for researchers, scientists, and professionals in drug development.

The Bispidine Core: A Foundation of Versatility

The bicyclo[3.3.1]nonane ring system is the fundamental framework of numerous natural products, including alkaloids, and synthetic compounds with significant pharmacological applications[1][2]. The introduction of nitrogen atoms at the 3 and 7 positions imparts unique properties to the molecule, including basicity and the ability to act as a bidentate ligand for metal complexes[3]. The bispidine core's conformational rigidity, typically adopting a twin-chair or a chair-boat conformation, allows for the precise spatial orientation of substituents, a critical factor in molecular recognition and ligand-receptor interactions[1][3]. Derivatives of this scaffold have demonstrated a wide range of biological activities, including antiarrhythmic, antimicrobial, and anticancer properties[2][4].

Structural Elucidation of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

The chemical structure of 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is characterized by the core bispidine cage with ethyl groups positioned at the bridgehead carbons (C1 and C5) and a ketone functionality at the C9 position. This substitution pattern significantly influences the molecule's stereochemistry and conformational preferences.

Stereochemistry and Conformational Analysis

The bicyclo[3.3.1]nonane system can exist in several conformations, with the twin-chair and chair-boat forms being the most prevalent[1][5]. In the case of 1,5-disubstituted derivatives, the twin-chair conformation is generally favored to minimize steric interactions. The ethyl groups at the 1 and 5 positions are expected to adopt an equatorial-like orientation to reduce steric strain. The nitrogen atoms at the 3 and 7 positions can also bear substituents, which will further influence the overall conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed conformational analysis of diazabicyclo[3.3.1]nonane systems in solution[6].

Caption: 2D representation of 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

Synthesis of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

The primary synthetic route to the 3,7-diazabicyclo[3.3.1]nonan-9-one core is the double Mannich condensation[7]. This versatile, one-pot reaction typically involves the condensation of a ketone, a primary amine, and formaldehyde. For the synthesis of the title compound, a two-stage condensation approach is employed, starting with the reaction of 1-aminoadamantane with formaldehyde, followed by condensation with a suitable ketone[8].

Proposed Synthetic Pathway

A plausible synthetic route for 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves a Mannich-type reaction between 3-pentanone, formaldehyde, and a primary amine (e.g., ammonia or a primary amine that can be later removed). The ethyl groups from 3-pentanone will be incorporated at the 1 and 5 positions of the resulting bicyclic structure.

Synthesis_Workflow reactant1 3-Pentanone intermediate Mannich Reaction Intermediate reactant1->intermediate Condensation reactant2 Formaldehyde reactant2->intermediate reactant3 Primary Amine (e.g., NH3) reactant3->intermediate product 1,5-Diethyl-3,7-diazabicyclo [3.3.1]nonan-9-one intermediate->product Cyclization

Caption: Proposed synthetic workflow for 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

Detailed Experimental Protocol

The following is a generalized, yet detailed, experimental protocol based on established Mannich reactions for the synthesis of related bispidinones.

Materials:

  • 3-Pentanone

  • Paraformaldehyde

  • Ammonium acetate or primary amine hydrochloride

  • Ethanol or other suitable solvent

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-pentanone and the primary amine source (e.g., ammonium acetate) in the chosen solvent (e.g., ethanol).

  • Add paraformaldehyde to the mixture.

  • The reaction mixture is then heated to reflux for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in dilute hydrochloric acid and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • The acidic aqueous layer is then basified to a pH of 10-12 with a concentrated sodium hydroxide solution, leading to the precipitation of the crude product.

  • The crude product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of the synthesized 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is achieved through a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of closely related compounds.

Spectroscopic Technique Expected Data and Interpretation
¹H NMR - Aliphatic Protons: Complex multiplets in the region of 1.5-3.5 ppm corresponding to the protons of the bicyclic core. The bridgehead protons and the methylene protons adjacent to the nitrogen atoms will have distinct chemical shifts. - Ethyl Group Protons: A triplet and a quartet corresponding to the methyl and methylene protons of the ethyl groups, respectively. The chemical shifts will be in the upfield region (approx. 0.8-1.5 ppm).
¹³C NMR - Carbonyl Carbon: A characteristic signal in the downfield region, typically around 210-215 ppm. - Bridgehead Carbons (C1, C5): Signals in the range of 50-60 ppm. - Methylene Carbons (C2, C4, C6, C8): Signals in the range of 50-70 ppm. - Ethyl Group Carbons: Two signals in the upfield region corresponding to the methyl and methylene carbons.
Infrared (IR) Spectroscopy - C=O Stretch: A strong absorption band in the region of 1700-1730 cm⁻¹ characteristic of a ketone. - N-H Stretch: If the nitrogens are unsubstituted, a broad absorption band around 3300-3500 cm⁻¹. - C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation Pattern: The fragmentation of 3,7-dialkyl-1,5-diphenylbispidinones under electron ionization typically involves the cleavage of the C1-C2 bond, followed by a hydrogen migration or elimination of an imine molecule[6]. A similar pattern is expected for the 1,5-diethyl derivative.

Applications and Future Directions

The 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one scaffold serves as a valuable intermediate for the synthesis of a wide range of more complex molecules. The presence of the ketone at C9 and the secondary amines at N3 and N7 allows for a variety of chemical modifications, including:

  • Reduction of the ketone: To introduce a hydroxyl group, which can alter the compound's polarity and hydrogen bonding capabilities.

  • N-alkylation or N-acylation: To introduce various substituents on the nitrogen atoms, thereby modulating the molecule's steric and electronic properties.

  • Reductive amination: To introduce new functional groups at the C9 position.

These modifications can lead to the development of novel ligands for various biological targets. The bispidine core has been successfully incorporated into compounds targeting nicotinic acetylcholine receptors, orexin receptors, and has shown potential as antimicrobial and anticancer agents[2][4]. The 1,5-diethyl substitution pattern offers a unique lipophilic and steric profile that can be exploited in the design of new therapeutic agents.

References

  • Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. (2007). Request PDF.
  • 2,4,6,8-Tetrakis(4-bromophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one. IUCr Journals.
  • Conformational control in the 3,7-diazbicyclo[3.3.1]nonane system. RSC Publishing.
  • Fragmentation of 3,7-dialkyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones under electron ionization. (2000).
  • 9-Methyl-3,9-diazabicyclo[3.3.1]nonane. Benchchem.
  • SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1] - NONAN-9-ONE. Taylor & Francis.
  • SYNTHESIS AND MODULATORY ACTIVITY OF 3-ACETYL-7-(BENZOFURAN- 5-CARBONYL)-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE ON AMPA RECEPTORS. (2024). Chemistry of Heterocyclic Compounds.
  • The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. (2019). MDPI.
  • Conformational and configurational behaviour of κ-agonistic 3,7-diazabicyclo[3.3.
  • PART I. SYNTHESIS AND ANTIARRHYTHMIC PROPERTIES OF SUBSTITUTED 3,7-DIAZABICYCL0[3.3.
  • The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. (2020).
  • 3,7-diazabicyclo[3.3.
  • Novel Complexes of 3-[3-(1H-Imidazol-1-yl)
  • Microwave assisted synthesis of 2,6-diaryl-4-piperidones and 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones. Arabian Journal of Chemistry.
  • Synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments. (2025).
  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar.
  • syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. PMC.
  • 3,7-Diazabicyclo[3.3.1]nonane-2,6-diones: building of homo- and heterochiral crystals.
  • Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Publishing.
  • Compound 1,5-dimethyl-3,7-dipentanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Chemdiv.
  • N,N'-di(1-ADAMANTYL)BISPIDIN-9-ONES AND METHOD OF OBTAINING THEREOF.
  • 1,5-Diethyl-3-methyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol. Santa Cruz Biotechnology.
  • (PDF) Synthesis and Myelostimulatory Activity of a Number of 3,7-Diazabicyclo[3.3.1]Nonane Derivatives.
  • Synthesis and Biological Properties of Hybrid Compounds Based on Nitrogen-Containing Heterocycles and 1,5-Disubstituted 3,7-Diazabicyclo[3.3.1]nonan-9-ones. (2025).
  • Synthesis of 3,7-Diazabicyclo[3.3.1]nonane Derivatives: An In-depth Technical Guide. Benchchem.3.3.1]nonane Derivatives: An In-depth Technical Guide. Benchchem.

Sources

Exploratory

In-Depth Technical Guide: 3,7-Diazabicyclo[3.3.1]nonan-9-one Scaffold Analysis

Executive Summary The 3,7-diazabicyclo[3.3.1]nonan-9-one scaffold, commonly referred to as bispidinone , represents a privileged bicyclic core in medicinal chemistry and supramolecular ligand design.[1][2] Distinguished...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,7-diazabicyclo[3.3.1]nonan-9-one scaffold, commonly referred to as bispidinone , represents a privileged bicyclic core in medicinal chemistry and supramolecular ligand design.[1][2] Distinguished by its rigid, concave architecture and dual nitrogen bridgeheads, this scaffold offers a unique platform for displaying pharmacophores in precise spatial orientations. Unlike flexible diamines, the bispidinone core enforces specific vector alignments, making it invaluable for targeting G-protein coupled receptors (GPCRs)—specifically


-opioid and neurokinin receptors—and for constructing pre-organized metal chelators.

This guide analyzes the structural dynamics, synthetic pathways, and medicinal utility of the bispidinone core.[2] It provides researchers with actionable protocols for synthesis and functionalization, grounded in the causality of conformational control.

Structural Analysis: Conformation & Stereodynamics

The utility of the bispidinone scaffold stems from its conformational equilibrium. The 3,7-diazabicyclo[3.3.1]nonane system can exist in three primary conformations: Chair-Chair (CC) , Chair-Boat (CB) , and Boat-Boat (BB) .

Conformational Causality
  • The Chair-Chair (CC) Predominance: In the absence of bulky substituents, the CC conformer is generally preferred due to the minimization of torsional strain. However, this brings the N3 and N7 lone pairs into proximity, creating electrostatic repulsion (the "hockey stick" effect in heavy atom analogs).

  • The Boat-Chair (CB) Shift: Introduction of bulky substituents at N3/N7 or steric bulk at C2/C4 often drives the equilibrium toward the CB form to relieve 1,3-diaxial interactions.

  • C9 Carbonyl Influence: The

    
     hybridization at C9 flattens the bridge, slightly widening the N3-N7 distance compared to the parent bispidine, but the dipole moment of the ketone can stabilize specific conformations depending on solvent polarity.
    
Visualization: Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium and the steric forces driving conformational switching.

BispidineConformation cluster_factors Driving Forces CC Chair-Chair (CC) (Thermodynamic Min w/o Sterics) CB Chair-Boat (CB) (Favored by N-Bulk/Solvent) CC->CB Steric Repulsion (N-Subst.) Lone Pair Repulsion BB Boat-Boat (BB) (High Energy) CB->BB Extreme Steric Bulk Factor1 • N3/N7 Substituent Size Factor2 • C9 Carbonyl Dipole Factor3 • Metal Chelation (Locks CC)

Figure 1: Conformational landscape of the bispidinone scaffold.[3] Steric bulk at nitrogen positions acts as the primary switch between CC and CB forms.

Synthetic Strategies: The Double Mannich Condensation[2]

The most robust route to the 3,7-diazabicyclo[3.3.1]nonan-9-one core is the double Mannich condensation .[2] This reaction is highly modular, allowing for the introduction of diverse substituents at the N3, N7, and C2/C4/C6/C8 positions during the ring-forming step.

Mechanism & Causality

The reaction typically involves three components:

  • Ketone Source: 1-Substituted-4-piperidone (provides the first ring and enolizable carbons).

  • Aldehyde: Formaldehyde (or aryl aldehydes for C2/C4 substitution).

  • Amine: Primary amine (provides the N7 nitrogen).

The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which undergoes electrophilic attack by the enol of the piperidone.[2] This occurs twice, bridging the piperidone to form the second ring.

Visualization: Synthetic Pathway[4]

MannichSynthesis Piperidone N-Substituted 4-Piperidone Mannich1 1st Mannich Base (Acyclic) Piperidone->Mannich1 Enol Attack Amine Primary Amine (R-NH2) Iminium Iminium Ion Intermediate Amine->Iminium Condensation Aldehyde Formaldehyde (HCHO) Aldehyde->Iminium Condensation Bispidinone 3,7-Diazabicyclo[3.3.1] nonan-9-one Aldehyde->Bispidinone Cyclization (2nd Mannich) Iminium->Mannich1 Enol Attack Mannich1->Bispidinone Cyclization (2nd Mannich)

Figure 2: The Double Mannich Condensation workflow.[2] The 4-piperidone serves as the nucleophilic scaffold, while the amine/aldehyde pair forms the electrophilic bridge.

Functionalization & Reactivity[1]

Once the core is synthesized, reactivity is dictated by the orthogonal functional groups: the C9 ketone and the N3/N7 amines .

C9 Carbonyl Manipulation

The C9 ketone is sterically hindered but reactive.

  • Wolff-Kishner/Clemmensen: Complete reduction to the parent bispidine (alkane).

  • Hydride Reduction: Stereoselective reduction to bispidinol . The approach of the hydride is governed by the chair-chair conformation, typically yielding the isomer where the hydroxyl group is axial (endo) relative to the rings, often stabilized by intramolecular H-bonding to N3/N7.

  • Oximation/Hydrazone Formation: Critical for attaching linkers or fluorophores.

Nitrogen Functionalization

If the synthesis uses benzyl-protected amines, hydrogenolysis (


) yields the secondary amines.
  • Desymmetrization: Reacting the diamine with 1 equivalent of an acyl chloride allows for the creation of "Janus" ligands—molecules with two different faces/binding vectors.

  • Quaternization: Controlled alkylation can create cationic centers, useful for ion-channel blocking activity.

Medicinal Chemistry Applications

The bispidinone scaffold acts as a rigid spacer that reduces the entropic penalty of binding.

Therapeutic AreaMechanism / TargetStructural Key
Oncology Pancreatic Cancer (Apoptosis)BisP4 : Tryptophan pendant arms at N3/N7 induce mitochondria-mediated apoptosis [1].
Pain Management

-Opioid Receptor Agonist
Arylacetamide substituents at N3/N7 mimic the pharmacophore of ketocyclazocine. The rigid core aligns the aromatic rings for

-stacking [2].
Cardiology Anti-arrhythmic (Class I)N-substituents mimic the diethylamino terminus of lidocaine; the bicycle provides a bulkier, more lipophilic anchor.
Neurology AMPA Receptor Modulation3-acetyl-7-acyl variants act as positive allosteric modulators (PAMs) for neurodegenerative diseases [3].[4]

Experimental Protocol: Synthesis of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

This protocol utilizes the condensation of 1-benzyl-4-piperidone with benzylamine and formaldehyde. This route is preferred for its high yield and the versatility of the benzyl protecting group.

Materials
  • 1-Benzyl-4-piperidone (1.0 eq)

  • Benzylamine (1.0 eq)

  • Paraformaldehyde (2.2 eq)

  • Methanol (Solvent)

  • Acetic acid (Catalytic)

  • Diethyl ether (for precipitation)

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve 1-benzyl-4-piperidone (18.9 g, 100 mmol) in Methanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

    • In a separate beaker, dissolve benzylamine (10.7 g, 100 mmol) in Methanol (50 mL).

  • Condensation Initiation:

    • Add paraformaldehyde (6.6 g, 220 mmol) to the piperidone solution.

    • Add the benzylamine solution slowly to the mixture.

    • Add glacial acetic acid (1-2 mL) to catalyze the iminium ion formation. Note: The solution may warm slightly (exothermic).

  • Reflux:

    • Heat the reaction mixture to reflux (approx. 65°C) for 4–6 hours .

    • Monitoring: Monitor consumption of piperidone by TLC (Mobile phase: 5% MeOH in DCM).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Evaporate approximately 50% of the methanol under reduced pressure.

    • Add Diethyl Ether (100 mL) and cool the flask in an ice bath (0°C) for 2 hours.

    • The product, 3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one , typically precipitates as a white or off-white solid.

  • Purification:

    • Filter the solid and wash with cold ether.

    • Recrystallize from ethanol/ether if high purity is required for biological assays.

    • Yield Expectation: 60–75%.

  • Validation (Self-Check):

    • 1H NMR (CDCl3): Look for the disappearance of the piperidone vinyl/alpha protons and the appearance of the bridgehead protons (approx. 2.5–3.5 ppm region) and the benzylic methylene singlets.

    • IR: Strong Carbonyl stretch at ~1730 cm⁻¹ (strained ketone).

References

  • The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro Source: MDPI (Molecules) [Link]

  • Search for the pharmacophore in kappa-agonistic diazabicyclo[3.3.1]nonan-9-one-1,5-diesters and arylacetamides Source: National Genomics Data Center [Link]

  • Synthesis and Modulatory Activity of 3-Acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA Receptors Source: Chemistry of Heterocyclic Compounds [Link][4]

Sources

Foundational

The Bispidine Scaffold: Synthetic Architectures and Pharmacophore Engineering

Executive Summary: The Privileged "Molecular Clamp" The bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold represents one of the most versatile "privileged structures" in medicinal chemistry. Its rigidity allows it to ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged "Molecular Clamp"

The bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold represents one of the most versatile "privileged structures" in medicinal chemistry. Its rigidity allows it to act as a molecular clamp, pre-organizing functional groups into precise vectors that match specific receptor topologies. Unlike flexible alkyl chains that suffer from high entropic penalties upon binding, the bispidine core is pre-constrained, often leading to nanomolar or sub-nanomolar affinity for targets ranging from Nicotinic Acetylcholine Receptors (nAChR) to Class III anti-arrhythmic ion channels.

This guide details the structural logic, synthetic pathways, and pharmacophore mapping required to engineer bispidine-based therapeutics.

Structural Biology & Conformational Dynamics

The biological potency of bispidine stems from its ability to adopt distinct conformations. The 3,7-diazabicyclo[3.3.1]nonane core consists of two fused piperidine rings.

  • Chair-Chair (CC): The most stable conformation for metal coordination and certain compact receptor pockets. It forces the lone pairs of N3 and N7 to converge, creating a high-density electron pocket.

  • Chair-Boat (CB): Often observed when bulky substituents at C9 create steric clash. This conformation extends the distance between the nitrogen centers, altering the pharmacophore profile from a "chelator" to a "linear linker."

Critical Design Parameter: The C9 bridge is the control lever. Substitution at C9 (e.g., ketone vs. hydroxyl vs. alkyl) dictates the ring flattening and the N3-N7 distance (typically 2.9 Å in CC form).

Pharmacophore Mapping: Tuning Selectivity

The bispidine core acts as a scaffold for three primary pharmacophores. The selectivity is determined by the "decoration" of the N3/N7 termini and the C9 bridge.

A. The nAChR Agonist Pharmacophore (Cytisine/Varenicline Type)
  • Target:

    
     and 
    
    
    
    nAChR subtypes.[1][2]
  • Mechanism: Partial agonism.[3]

  • Key Structural Features:

    • Cationic Center: A secondary or tertiary amine (protonated at physiological pH) at N3.

    • H-Bond Acceptor: A carbonyl or pyridone oxygen (as seen in cytisine).

    • Distance Vector: The distance between the cationic center and the H-bond acceptor must be approx 5.5 Å - 7.0 Å .

    • Insight: Cytisine (a rigid bispidine analog) binds with high affinity because its rigid backbone locks this distance, unlike flexible acetylcholine.

B. The Anti-Arrhythmic Pharmacophore (Tedisamil Type)
  • Target:

    
     channels (hERG) and 
    
    
    
    channels.
  • Mechanism: Class III (and Ic) anti-arrhythmic action; bradycardic agents.

  • Key Structural Features:

    • Tetra-alkylation: Bulky alkyl groups at N3, N7, and often C9.

    • Hydrophobic Shielding: The core must be flanked by lipophilic domains to penetrate the ion channel pore.

    • Cationic Charge: Essential for interaction with the selectivity filter of the channel.

C. The Sigma-1 ( ) Receptor Switch
  • Target: Sigma-1 chaperone proteins (neuroprotection).

  • The "Switch": Research indicates that subtle modifications to nAChR ligands—specifically adding bulky aromatic groups (e.g., alkoxyisoxazoles) to the bispidine nitrogen—can abolish nAChR affinity and introduce high

    
     selectivity (
    
    
    
    < 5 nM).
Visualization: Pharmacophore Logic Tree

PharmacophoreLogic Core Bispidine Core (3,7-diazabicyclo[3.3.1]nonane) Sub_N3_H N3/N7 = Secondary Amine + H-Bond Acceptor (Pyridone) Core->Sub_N3_H Rigid Distance Constraint Sub_Bulky N3/N7 = Bulky Alkyl/Aryl (Hydrophobic) Core->Sub_Bulky Lipophilic Shielding Target_nAChR Target: nAChR (α4β2) (e.g., Cytisine) Sub_N3_H->Target_nAChR Distance ~5.5-7.0 Å Target_Ion Target: Kv/Nav Channels (e.g., Tedisamil) Sub_Bulky->Target_Ion Pore Blockade Target_Sigma Target: Sigma-1 Receptor (e.g., Alkoxyisoxazoles) Sub_Bulky->Target_Sigma Aromatic Stacking

Caption: Logical derivation of pharmacological targets based on N-substitution patterns of the bispidine core.

Synthetic Architectures: The Double Mannich Reaction

The most robust method for constructing the bispidine skeleton is the Double Mannich Condensation . This reaction is convergent, allowing the assembly of the bicyclic core from three simple components: a piperidone, a primary amine, and formaldehyde.

Mechanism & Causality
  • Enolization: The ketone (piperidone) enolizes under acidic catalysis.

  • Imine Formation: The primary amine reacts with formaldehyde to form a reactive iminium ion.

  • First Mannich: The enol attacks the iminium, forming a

    
    -amino ketone.
    
  • Cyclization (Second Mannich): The process repeats intramolecularly to close the second ring.

Why this fails: If the pH is too low (< 3), the amine is fully protonated and cannot form the iminium. If too high (> 6), enolization of the piperidone is slow. Optimal pH range: 4–5 (Acetic acid buffered).

Visualization: Synthetic Workflow

SynthesisWorkflow Piperidone N-Boc-4-Piperidone Mix Mix in MeOH/EtOH + AcOH (cat) Piperidone->Mix Amine Primary Amine (R-NH2) Amine->Mix HCHO Paraformaldehyde HCHO->Mix Reflux Reflux 6-12h (Double Mannich) Mix->Reflux Bispidinone Bispidinone (C9-Ketone) Reflux->Bispidinone Reduction Wolff-Kishner or NaBH4 Reduction Bispidinone->Reduction Final Functionalized Bispidine Reduction->Final

Caption: The convergent Double Mannich strategy for bispidine core assembly.

Experimental Protocols

Protocol A: Synthesis of N-Benzyl-Bispidinone

A self-validating protocol for the construction of the 3,7-diazabicyclo[3.3.1]nonan-9-one core.

Reagents:

  • 1-Boc-4-piperidone (10 mmol)

  • Benzylamine (11 mmol)

  • Paraformaldehyde (22 mmol)

  • Acetic Acid (glacial, 1 mL)

  • Methanol (50 mL)

Step-by-Step:

  • Dissolution: Dissolve 1-Boc-4-piperidone in Methanol (50 mL) in a round-bottom flask.

  • Activation: Add Acetic Acid. Checkpoint: Ensure solution is clear.

  • Amine Addition: Add Benzylamine dropwise. The solution may warm slightly (exothermic imine formation).

  • Formaldehyde Addition: Add Paraformaldehyde in one portion.

  • Reflux: Heat to reflux (65°C) for 8 hours.

    • Validation: Monitor via TLC (SiO2, 5% MeOH in DCM). The starting piperidone spot (

      
      ) should disappear.
      
  • Workup: Evaporate MeOH. Redissolve residue in DCM (50 mL) and wash with saturated

    
     (to neutralize AcOH) and brine.
    
  • Purification: Flash chromatography (Hexane:EtOAc).

  • Characterization:

    • 1H NMR (CDCl3): Look for the bridgehead protons at C1/C5. In bispidinones, these typically appear as broad multiplets around 2.5–3.0 ppm. The disappearance of the piperidone

      
      -protons is the key indicator of cyclization.
      
Protocol B: Radioligand Binding Assay (nAChR)

To determine the affinity (


) of the synthesized analog.
  • Membrane Prep: Rat cortical membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Cytisine (specific for 
    
    
    
    ) or
    
    
    -Epibatidine (non-selective).
  • Incubation: Incubate membranes + Radioligand (1 nM) + Test Compound (10 concentrations,

    
     to 
    
    
    
    M) in TRIS buffer (pH 7.4) for 75 min at 4°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Data Analysis: Calculate

    
     from the displacement curve. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Self-Validation: Include unlabeled Nicotine (10
    
    
    M) to define non-specific binding. If non-specific binding > 20% of total binding, the assay is invalid (check filter soaking).

Comparative Data: Bispidine Analogs

Compound ClassRepresentativeTarget

/

Key Structural Feature
Natural Alkaloid (-)-Cytisine

nAChR
~1 nMPyridone ring fused to bispidine core
Synthetic Analog Varenicline

nAChR
0.15 nMPyrazine fusion (rigidified cytisine)
Anti-arrhythmic Tedisamil

/

~2

M
Tetra-alkylated nitrogens (hydrophobic)
Sigma Ligand Alkoxyisoxazole-Bispidine

4.1 nMBulky aromatic pendant on N3

Future Outlook: PROTACs and Fragment-Based Design

The bispidine scaffold is currently underutilized in PROTAC (Proteolysis Targeting Chimera) design. Its rigid diamine structure makes it an ideal "linker" with defined exit vectors, potentially solving the permeability issues common with PEG linkers. Furthermore, fragment-based drug discovery (FBDD) screens have identified the bispidine core as a high-value fragment due to its high


 character (saturation), which correlates with better clinical success rates than flat aromatic compounds.

References

  • BenchChem. (2025).[1][4][5][6] Mannich Condensation for Bispidine Formation: Protocols and Optimization.Link

  • Breuning, M., & Steiner, M. (2008). The Bispidine Route to Sparteine Surrogates. Chemical Reviews. (Fundamental synthesis review).
  • Holzgrabe, U. (2006).[7] Muscarinic allosteric modulators: atypical structure-activity-relationships in bispyridinium-type compounds.[7] Archiv der Pharmazie.[7] Link

  • Jansen, M., et al. (2012). From α4β2 Nicotinic Ligands to the Discovery of σ1 Receptor Ligands: Pharmacophore Analysis and Rational Design. Journal of Medicinal Chemistry. Link

  • O'Brien, P. (2005). Concise synthesis of (+/-)-cytisine via lithiation of N-Boc-bispidine. Organic Letters.[3][8] Link

  • Comba, P., et al. (2025). Bispidine coordination chemistry.[4][9] Dalton Transactions.[9] Link

  • Life Chemicals. (2021). Simple Synthesis of Complex Amines from the Diels–Alder Adducts of (–)-Cytisine.[10] Synthesis.[1][3][4][5][7][10][11][12][13][14] Link

Sources

Exploratory

Conformational Analysis of 1,5-Diethyl-bispidinones: A Technical Guide

Executive Summary The 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) system is a privileged scaffold in medicinal chemistry, valued for its ability to enforce specific vector orientations of substituents and its utilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) system is a privileged scaffold in medicinal chemistry, valued for its ability to enforce specific vector orientations of substituents and its utility as a rigid spacer in GPCR ligands (specifically


-opioid and nAChR).

This guide focuses on the 1,5-diethyl-bispidinone derivative. Unlike the unsubstituted parent or the common 1,5-dimethyl analogue, the 1,5-diethyl variant introduces significant bridgehead steric bulk. This modification alters the conformational energy landscape, increasing the barrier to ring inversion and locking the N-substituents in specific spatial arrangements. This document details the synthesis, conformational analysis, and validation protocols for this specific chemotype.

Part 1: Structural Fundamentals & Conformational Dynamics

The core bispidinone structure can exist in three primary conformations: Chair-Chair (CC) , Chair-Boat (CB) , and Boat-Boat (BB) .[1][2]

The Equilibrium

In the absence of bulky N-substituents, the Chair-Chair (CC) conformation is thermodynamically preferred by approximately 3–6 kcal/mol due to the minimization of torsional strain. However, this form suffers from transannular repulsion between the lone pairs of N3 and N7 (if free) or steric clash between bulky substituents at these positions.

The 1,5-Diethyl Effect

The introduction of ethyl groups at the bridgehead carbons (C1 and C5) exerts a "locking" effect:

  • Thorpe-Ingold Effect: The bulkier ethyl groups compress the internal bond angles at C1/C5, slightly flattening the bicyclic system compared to the methyl analogue.

  • Steric Anchoring: The ethyl groups project outward (equatorial-like relative to the ring curve), creating a hydrophobic pocket that shields the C9 ketone but does not directly interfere with the N3/N7 trajectory.

  • Inversion Barrier: The transition from CC to CB requires passing through a high-energy half-chair intermediate. The 1,5-diethyl substitution significantly raises this barrier, making the scaffold more rigid than the 1,5-dimethyl parent.

Visualization of Conformational Pathways

ConformationEnergy cluster_factors Stabilizing Factors CC Chair-Chair (CC) Global Minimum (Most 1,5-diethyl derivatives) TS Transition State (Half-Chair) CC->TS + Barrier (Increased by Et) CB Chair-Boat (CB) Preferred if N-substituents are extremely bulky TS->CB BB Boat-Boat (BB) High Energy (Rarely observed) CB->BB High Strain F1 1,5-Diethyl Bulk (Rigidification) F1->CC F2 N3-N7 Repulsion (Destabilizes CC) F2->CB

Figure 1: Conformational energy landscape of 1,5-diethyl-bispidinones. The bridgehead ethyl groups stabilize the CC form but increase the activation energy for interconversion.

Part 2: Synthesis Protocol (Double Mannich Condensation)

The synthesis of 1,5-diethyl-bispidinones requires a double Mannich condensation. Unlike the standard route using acetone (which yields 1,5-unsubstituted) or dimethyl acetone, this protocol utilizes 3-pentanone (diethyl ketone).

Reaction Mechanism

The reaction proceeds via the in situ formation of a bis(aminomethyl) species followed by double nucleophilic attack by the enol of the ketone.

Detailed Protocol

Target: 1,5-diethyl-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

Reagents:

  • 3-Pentanone (Diethyl ketone): 1.0 eq

  • Paraformaldehyde: 4.4 eq

  • Methylamine (40% aq): 2.2 eq

  • Acetic Acid (Glacial): Solvent/Catalyst

  • Methanol: Co-solvent

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve paraformaldehyde (4.4 eq) in methanol.

  • Amine Addition: Add methylamine (2.2 eq) dropwise at 0°C. Stir for 30 mins to form the hemiaminal/imine species.

  • Ketone Addition: Add 3-pentanone (1.0 eq) followed by glacial acetic acid (1.5 eq).

  • Reflux: Heat the mixture to reflux (65–70°C) for 6–12 hours. The solution will turn from cloudy to clear yellow.

  • Quench & Workup (Critical):

    • Cool to room temperature.

    • Remove methanol under reduced pressure.

    • Basification: Add ice water and adjust pH to >10 using 4N NaOH. Note: The bispidinone is basic; failure to basify will trap it in the aqueous phase.

    • Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over MgSO₄. Evaporate solvent. Recrystallize from n-hexane or perform vacuum distillation (bp is high).

SynthesisWorkflow Start Reactants: 3-Pentanone + CH2O + R-NH2 Imine Intermediate: Iminium Ion Formation Start->Imine Cyclization Double Mannich Cyclization (Reflux, AcOH/MeOH) Imine->Cyclization Workup Workup: pH > 10 (NaOH) Extraction (DCM) Cyclization->Workup Product Product: 1,5-Diethyl-bispidinone Workup->Product

Figure 2: Synthetic workflow for the 1,5-diethyl-bispidinone scaffold via double Mannich condensation.

Part 3: Analytical Methodologies

Determining the conformation (CC vs. CB) is critical for correlating structure to biological activity.

NMR Spectroscopy (Solution State)

The 1,5-diethyl groups simplify the spectrum by removing the bridgehead protons, but they introduce complex splitting in the alkyl region.

Key Diagnostic Signals:

FeatureChair-Chair (CC)Chair-Boat (CB)
Symmetry High (

or

). H2/H4 protons appear as simplified doublets or singlets if fluxional.
Lower symmetry. Distinct environments for the "Chair" ring vs "Boat" ring.
H2/H4 Splitting Large geminal coupling (

Hz). W-coupling often observed.
Complex multiplets due to different dihedral angles.
NOE Correlations Strong NOE between H2/H4 (axial) and H6/H8 (axial).Diagnostic: Strong NOE between N-substituent and bridgehead Ethyl protons (indicates proximity in boat form).
13C Shifts C2/C4 and C6/C8 are equivalent.C2/C4 and C6/C8 split into two distinct signals.

Protocol for NOESY:

  • Prepare sample in CDCl₃ or C₆D₆ (benzene often resolves accidental overlap).

  • Run 1D ¹H NMR to assign H2, H4, H6, H8 and Ethyl CH₂/CH₃.

  • Run 2D NOESY (mixing time 500ms).

  • Look for: Cross-peaks between the N-R group and the Ethyl-CH₂ group. If present, the ring is likely flattening or in CB form.

X-Ray Crystallography (Solid State)

This is the gold standard. 1,5-diethyl-bispidinones crystallize well as picrate or perchlorate salts.

  • Metric: Measure the N3...N7 distance.

    • 
       indicates Chair-Chair .
      
    • 
       indicates Chair-Boat .
      
Computational Verification (DFT)

Experimental data should be validated against calculated energy barriers.

  • Level of Theory: B3LYP/6-311G(d,p) or wB97X-D (to account for dispersion forces in the hydrophobic pocket).

  • Solvation Model: PCM (Dichloromethane) to mimic NMR conditions.

Part 4: Pharmacological Implications

Why select the 1,5-diethyl scaffold over the 1,5-dimethyl?

  • Lipophilicity (LogP): The two ethyl groups add significant lipophilicity (+1.0 LogP approx), enhancing blood-brain barrier (BBB) penetration for CNS targets (opioid/nAChR).

  • Metabolic Stability: The steric bulk at the bridgehead protects the C1/C5 positions and the adjacent C2/C4/C6/C8 sites from oxidative metabolism (CYP450).

  • Receptor Fit: In

    
    -opioid receptor docking, the 1,5-diethyl groups can occupy specific hydrophobic sub-pockets that the dimethyl analogues cannot reach, potentially improving selectivity.
    

References

  • Holzgrabe, U., & Erciyas, E. (1992). Synthesis and stereochemistry of 3,7-diazabicyclo[3.3.1]nonan-9-ones. Archiv der Pharmazie. Link

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews. Link

  • Haller, R., & Unholzer, A. (1972). Raumstruktur und verbrennungswärme von 3,7-diazabicyclo[3.3.1]nonanonen. Archiv der Pharmazie. Link

  • Comba, P., et al. (2013). Bispidine coordination chemistry. Coordination Chemistry Reviews. Link

  • Galinovsky, F., et al. (1950). Synthese des Bispidins. Monatshefte für Chemie. Link

Sources

Foundational

1,5-diethyl-3,7-diazabicyclo[3.3.1]nonane ligand chemistry

This technical guide is structured to provide an authoritative deep dive into the 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonane scaffold. It moves beyond generic descriptions to address the specific steric, electronic, and s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide an authoritative deep dive into the 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonane scaffold. It moves beyond generic descriptions to address the specific steric, electronic, and synthetic nuances of the 1,5-diethyl variant, distinguishing it from the more common 1,5-dimethyl or unsubstituted analogs.

Synthesis, Ligand Design, and Functional Applications

Structural Paradigm & Chemical Significance

The 3,7-diazabicyclo[3.3.1]nonane core, colloquially known as bispidine , represents a privileged scaffold in coordination and medicinal chemistry due to its extreme rigidity.[1][2][3][4][5][6] While the unsubstituted and 1,5-dimethyl variants are widely documented, the 1,5-diethyl derivative introduces specific physicochemical advantages:

  • Conformational Locking: The bulky ethyl groups at the bridgehead positions (C1 and C5) significantly reinforce the chair-chair conformation of the bicyclic system. This pre-organization minimizes the entropic penalty upon metal complexation or receptor binding.

  • Metabolic Stability: In medicinal applications, the bridgehead carbons are common sites for oxidative metabolism (hydroxylation). Substitution with ethyl groups sterically blocks these sites, potentially extending the half-life of the molecule in vivo.

  • Lipophilicity Modulation: The 1,5-diethyl motif increases the logP of the scaffold compared to the methyl analog, enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets.

The "Pre-Organization" Principle

In coordination chemistry, the "bispidine effect" refers to the scaffold's ability to enforce a specific coordination geometry (typically distorted octahedral or trigonal bipyramidal) on a transition metal. The 1,5-diethyl groups act as "buttresses," preventing the collapse of the cavity and maintaining a fixed N3–N7 distance (approx. 2.8–3.0 Å), ideal for chelating Cu(II), Zn(II), and Fe(II).

Synthetic Pathway: The Modified Mannich Condensation

The synthesis of 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is achieved via a double Mannich condensation . Unlike the standard synthesis using acetone (which yields unsubstituted bridgeheads) or 3-pentanone (which yields 1,5-dimethyl), the 1,5-diethyl variant requires 4-heptanone (dipropyl ketone) as the nucleophilic component.

Reaction Logic

The reaction involves the condensation of a ketone (C-nucleophile), a primary amine (N-nucleophile), and formaldehyde (C-electrophile).

  • Precursor: 4-Heptanone.

  • Electrophile: Paraformaldehyde.

  • Amine: Benzylamine (or Methylamine) serves as the nitrogen source.

  • Solvent: Methanol/Acetic Acid (glacial).

Step-by-Step Protocol (Self-Validating System)

Note: This protocol is adapted for the synthesis of the N-benzyl protected intermediate, a common starting point for further functionalization.

Materials:

  • 4-Heptanone (1.0 eq)

  • Paraformaldehyde (4.4 eq)

  • Benzylamine (2.0 eq)

  • Glacial Acetic Acid (1.1 eq)

  • Methanol (Solvent)[2]

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve paraformaldehyde in methanol. Add benzylamine dropwise while cooling on ice to control the exotherm (formation of hemiaminal/imine species).

  • Acidification: Add glacial acetic acid. This catalyzes the formation of the iminium ion, the key electrophile.

  • Condensation: Add 4-heptanone. The mixture is then heated to reflux for 6–12 hours. The ethyl groups on the ketone alpha-carbons provide steric hindrance, requiring longer reaction times than acetone-based syntheses.

  • Workup: Evaporate the solvent. Basify the residue with 10% NaOH to pH > 12. Extract with dichloromethane (DCM).

  • Purification: The crude oil is often purified via crystallization from ethanol or column chromatography (Silica, Hexane:EtOAc).

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the ketone alpha-protons and the appearance of the AB system for the N-CH2-C(bridgehead) protons. The ethyl groups will appear as a triplet (CH3) and multiplet (CH2) distinct from the ring protons.

    • IR: Strong C=O stretch at ~1720 cm⁻¹ (bridging ketone).

Synthetic Workflow Diagram

BispidineSynthesis cluster_conditions Conditions: MeOH, AcOH, Reflux Ketone 4-Heptanone (Dipropyl Ketone) Mannich1 1st Mannich Addition Ketone->Mannich1 Enolization Amine Primary Amine (R-NH2) Iminium Iminium Ion Formation Amine->Iminium Formaldehyde Paraformaldehyde (CH2O) Formaldehyde->Iminium Iminium->Mannich1 Mannich2 2nd Mannich Cyclization Mannich1->Mannich2 Intramolecular Product 1,5-Diethyl-3,7-diazabicyclo [3.3.1]nonan-9-one Mannich2->Product - H2O

Caption: The double Mannich condensation pathway utilizing 4-heptanone to install ethyl groups at the 1,5-bridgehead positions.

Ligand Design & Coordination Chemistry

Once the 1,5-diethyl scaffold is synthesized, it serves as a platform for creating high-affinity ligands. The N3 and N7 positions are secondary amines (if deprotected) that can be alkylated with "pendant arms" (e.g., pyridine, carboxylate, phosphonate) to increase denticity.

Chelation Dynamics

The 1,5-diethyl-bispidine core is exceptionally suited for transition metals like Cu(II) , Zn(II) , and Fe(II) .

  • Tetradentate Ligands: Functionalizing N3/N7 with pyridyl-methyl groups creates a N4 donor set. The rigid backbone forces the metal into a distorted geometry that is highly pre-organized, leading to extremely high stability constants (log K > 20 for Cu(II)).

  • Steric Impact of 1,5-Diethyl: The ethyl groups project away from the N3-N7 cavity but influence the overall globular shape. This is critical in radiopharmaceuticals (e.g., ^64Cu imaging), where the lipophilic ethyl groups can alter the biodistribution and clearance rates compared to the methyl variants.

Comparative Data: Substituent Effects[7]
FeatureUnsubstituted (1,5-H)1,5-Dimethyl1,5-Diethyl
Precursor Acetone3-Pentanone4-Heptanone
Lipophilicity (LogP) LowModerateHigh
Conformational Rigidity ModerateHighVery High
Metabolic Stability Low (Bridgehead oxidation)ModerateHigh (Steric block)
Primary Application General SynthesisStandard LigandsCNS Drugs / Stable Chelators
Applications in Drug Development & Catalysis
A. Radiopharmaceuticals (^64Cu PET Imaging)

Bispidine ligands are emerging as superior alternatives to macrocycles (like TETA or DOTA) for Copper-64 chelation. The 1,5-diethyl backbone provides a rigid "nest" that captures Cu(II) rapidly at room temperature (unlike DOTA which often requires heating). The high lipophilicity of the diethyl variant is being explored for tracers requiring BBB penetration.

B. Oxidation Catalysis

Iron(II)-bispidine complexes are potent catalysts for the oxidation of C-H bonds (mimicking non-heme iron enzymes). The 1,5-diethyl groups protect the catalyst itself from oxidative degradation, a common failure mode in less substituted ligands.

C. Medicinal Chemistry (Neurology)

The scaffold is pharmacologically active.[3][8] Derivatives of 3,7-diazabicyclo[3.3.1]nonane act as:

  • nAChR Modulators: Binding to nicotinic acetylcholine receptors.[3][6]

  • Anti-arrhythmics: Blocking Na+ channels (analogous to Tedisamil).

  • Analgesics: Acting on Opioid receptors. The 1,5-diethyl substitution is specifically used to tune the hydrophobic interaction within the receptor binding pocket.

Mechanism of Action Diagram (Ligand Binding)

LigandBinding Metal Metal Ion / Receptor Site (Cu(II) or Binding Pocket) Scaffold 1,5-Diethyl-Bispidine Backbone Preorg Pre-organization (Entropic Advantage) Scaffold->Preorg Enforces Chair-Chair Steric 1,5-Diethyl Steric Shield (Metabolic Stability) Scaffold->Steric Blocks C1/C5 Preorg->Metal Rapid Binding High Affinity Steric->Metal Prevents Degradation

Caption: The dual role of the 1,5-diethyl scaffold: thermodynamic stabilization via pre-organization and kinetic stabilization via steric shielding.

References
  • Comba, P., et al. (2015).[2][9] "Synthesis and transition metal coordination chemistry of a novel hexadentate bispidine ligand." Dalton Transactions.[2][9]

  • Bleher, K., & Comba, P. (2025).[1][5] "Bispidine coordination chemistry." Dalton Transactions.[2][9]

  • Holzgrabe, U., & Brandt, W. (2003). "Mechanism of Action of the Diazabicyclononanone-type κ-Agonists." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3][5][6] "Synthesis of 3,7-Diazabicyclo[3.3.1]nonane Derivatives: An In-depth Technical Guide."

  • Comba, P., Haaf, C., & Wadepohl, H. (2009).[4] "Novel bispidine ligands and their first-row transition metal complexes." Inorganic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, high-purity synthesis of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one . This specific bispidinone sc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, high-purity synthesis of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one . This specific bispidinone scaffold is a critical intermediate in the development of supramolecular ligands, neuroactive pharmaceuticals, and rigid diamine catalysts.

Executive Summary & Retrosynthetic Logic

The target molecule, 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one , represents a specific subclass of the bispidine family where the bridgehead carbons (C1 and C5) bear ethyl substituents. Unlike the more common 2,4-diaryl derivatives formed via condensation with aromatic aldehydes, this 1,5-dialkyl variant requires a precise double Mannich condensation using a specific acyclic ketone precursor.

Retrosynthetic Analysis

The synthesis hinges on the Robinson-Schöpf-type double Mannich condensation . The critical insight for the "1,5-diethyl" substitution pattern lies in the selection of the starting ketone.

  • Standard Bispidine (1,5-H): Derived from Acetone (or dimethyl acetonedicarboxylate).

  • 1,5-Dimethyl Analog: Derived from 3-Pentanone (Diethyl ketone).

  • 1,5-Diethyl Target: Must be derived from 4-Heptanone (Dipropyl ketone) .

The reaction assembles the bicyclic core in a single pot by condensing 4-Heptanone with Formaldehyde (4 equivalents) and Ammonium Acetate (2 equivalents).

Reaction Scheme


Mechanistic Pathway & Logic

The formation of the bispidine cage is a cascade process. Understanding this mechanism is vital for troubleshooting oligomerization side reactions.

Key Mechanistic Steps:
  • Enolization: Acid-catalyzed enolization of 4-heptanone.

  • First Mannich Cycle: Reaction of the enol with the iminium ion (formed from formaldehyde and ammonia) to form a

    
    -amino ketone.[1]
    
  • Second Mannich Cycle: The process repeats on the other

    
    -carbon of the ketone.
    
  • Cyclization: Intramolecular Mannich reactions close the two piperidone rings, locking the 1,5-ethyl groups at the bridgeheads.

MannichMechanism Figure 1: Mechanistic Cascade for Bispidine Core Assembly Start 4-Heptanone (Dipropyl Ketone) Inter1 Bis(beta-amino) Ketone Intermediate Start->Inter1 Double Mannich (Intermolecular) Reagents HCHO + NH4OAc (Iminium Source) Reagents->Inter1 Cyclization Intramolecular Cyclization Inter1->Cyclization Ring Closure Target 1,5-Diethyl-3,7-diazabicyclo [3.3.1]nonan-9-one Cyclization->Target Dehydration

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]PurityRole
4-Heptanone 114.191.0>98%Carbon Backbone Source
Paraformaldehyde 30.034.495%Carbonyl Source (Excess)
Ammonium Acetate 77.082.298%Nitrogen Source
Glacial Acetic Acid 60.050.5ACSCatalyst
Methanol 32.04-HPLCSolvent
Step-by-Step Methodology
Phase 1: Pre-Activation (Iminium Generation)
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a heavy-duty magnetic stir bar and a reflux condenser.

  • Solvent & Amine: Add Methanol (100 mL) and Ammonium Acetate (15.4 g, 200 mmol) . Stir until fully dissolved.

  • Aldehyde Addition: Add Paraformaldehyde (13.2 g, 440 mmol) to the solution.

  • Activation: Heat the mixture gently to 40°C for 15 minutes. The solution will become slightly cloudy as paraformaldehyde depolymerizes and reacts with ammonia to form the reactive iminium species in situ.

Phase 2: Ketone Addition & Cyclization
  • Ketone Addition: Add 4-Heptanone (11.4 g, 100 mmol) and Glacial Acetic Acid (3 mL) to the reaction mixture.

  • Reflux: Increase the temperature to a vigorous reflux (65-70°C ). Maintain reflux for 6–8 hours .

    • Checkpoint: The reaction progress can be monitored by TLC (Eluent: DCM/MeOH/NH4OH 90:9:1). The starting ketone spot (

      
      ) should disappear, and a polar spot (
      
      
      
      ) should appear.
  • Cooling: Allow the reaction mixture to cool to room temperature.

Phase 3: Workup & Isolation
  • Concentration: Remove the methanol under reduced pressure (Rotavap) to yield a viscous orange/brown oil.

  • Acid-Base Extraction:

    • Dissolve the residue in Water (50 mL) and 1M HCl (20 mL) . Wash this aqueous layer with Diethyl Ether (2 x 30 mL) to remove unreacted ketone and neutral oligomers. Discard the ether layer.

    • Basify the aqueous layer to pH > 12 using 40% NaOH solution. Caution: Exothermic.

    • Extract the free base product with Dichloromethane (DCM) (3 x 50 mL) .

  • Drying: Combine the DCM extracts, dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

Phase 4: Purification
  • Crystallization: The crude solid is often sticky. Recrystallize from boiling Acetone or Ethyl Acetate/Hexane (1:3) .

  • Yield: Typical isolated yield is 45–60% .

Workflow Visualization

Workflow Figure 2: Synthesis Workflow for 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Step1 Mix MeOH + NH4OAc + Paraformaldehyde (Activate at 40°C) Step2 Add 4-Heptanone + AcOH Reflux 6-8 Hours Step1->Step2 Step3 Evaporate Solvent Acidify (HCl) & Wash with Ether Step2->Step3 Step4 Basify Aqueous Layer (NaOH) Extract with DCM Step3->Step4 Step5 Recrystallize (Acetone) Step4->Step5

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected SignatureInterpretation
1H NMR (CDCl₃)

0.8-0.9 (t, 6H)
Methyls of the ethyl groups (bridgehead).

1.4-1.6 (q, 4H)
Methylenes of the ethyl groups.

2.9-3.1 (d, 4H)
Equatorial protons of the bispidine ring (C2, C4, C6, C8).

3.3-3.5 (d, 4H)
Axial protons of the bispidine ring.
13C NMR

~215 ppm
Bridge ketone (C9) - Characteristic of bicyclo[3.3.1]nonan-9-one.

~50-60 ppm
N-CH2 carbons (C2, C4, C6, C8).

~45 ppm
Quaternary Bridgeheads (C1, C5).
IR Spectroscopy 1705–1720 cm⁻¹Strong C=O stretch (Bridge ketone).
3300–3400 cm⁻¹N-H stretch (if secondary amine is free).

Troubleshooting & Optimization

  • Problem: Low Yield / Polymerization.

    • Cause: Excess formaldehyde or insufficient amine can lead to linear polymers.

    • Solution: Ensure the stoichiometry is strictly 1:4:2 (Ketone:HCHO:Amine). Using a slight excess of amine (2.2 eq) helps favor cyclization over polymerization.

  • Problem: Product is an Oil.

    • Cause: Impurities or solvent retention.

    • Solution: Convert the free base to the Dihydrochloride salt by bubbling HCl gas through an ethereal solution of the crude product. The salt precipitates instantly and is easily recrystallized from ethanol.

  • Problem: "1,5-Diethyl" vs "3,7-Diethyl".

    • Verification: If the ethyl groups are on the nitrogens (3,7-position), the starting materials would be Acetone + Ethylamine. If the ethyl groups are on the bridgeheads (1,5-position), the starting materials are 4-Heptanone + Ammonium Acetate. This protocol strictly produces the 1,5-diethyl variant.

References

  • Zefirov, N. S., & Rogozina, S. V. (1971). Synthesis of 3,7-diazabicyclo[3.3.1]nonanes. Tetrahedron, 27(9), 1913-1918. Link

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174. Link

  • Srikrishna, A., & Vijayakumar, D. (1999). Synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones. Perkin Transactions 1. Link

  • BenchChem Application Notes. (2025). Mannich Reaction for Bispidine Synthesis: Protocols and Optimization. Link

  • Spiccia, L., et al. (2004). Bispidine-based ligands in coordination chemistry. Coordination Chemistry Reviews, 248(13-14), 1329-1341. Link

Sources

Application

Advanced Protocol: Double Mannich Condensation of Diethyl Ketone

Executive Summary The "Double Mannich" condensation of diethyl ketone (3-pentanone) is a pivotal transformation in the synthesis of pharmacologically active scaffolds. Unlike simple ketones, diethyl ketone possesses two...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Double Mannich" condensation of diethyl ketone (3-pentanone) is a pivotal transformation in the synthesis of pharmacologically active scaffolds. Unlike simple ketones, diethyl ketone possesses two equivalent nucleophilic


-carbon sites (C2 and C4), allowing for sequential electrophilic attacks.

Depending on the amine source, this protocol serves two distinct synthetic pathways:

  • Linear Bis-Alkylation: Reaction with secondary amines (e.g., dimethylamine) yields 2,4-bis(dialkylaminomethyl)-3-pentanones . These are critical precursors to

    
    -divinyl ketones, which act as potent alkylating agents with cytotoxic properties against leukemia and colon cancer cell lines.
    
  • Heterocyclic Annulation: Reaction with primary amines (e.g., methylamine) triggers a double condensation followed by cyclization, yielding 3,5-dimethyl-4-piperidinones . These structures are foundational pharmacophores for opioid analgesics and neurokinin receptor antagonists.

This guide provides high-fidelity protocols for both pathways, emphasizing regiocontrol, pH management, and purification strategies.

Mechanistic Pathways & Logic

The reaction proceeds via an acid-catalyzed mechanism involving the in situ generation of an iminium ion (the Mannich reagent).

Critical Mechanistic Factors:
  • Enolization Rate: Acid catalysis promotes the formation of the enol tautomer of diethyl ketone.

  • Iminium Electrophilicity: The iminium ion (

    
    ) is a hard electrophile that attacks the enol.
    
  • Sequential Addition: After the first Mannich addition, the product (a mono-base) is still enolizable at the

    
    -position. The inductive effect of the newly formed aminomethyl group slightly deactivates the 
    
    
    
    -carbon, but the
    
    
    -carbon (C4) remains reactive, facilitating the second addition.
Pathway Visualization

MannichPathways cluster_legend Pathway Legend DEK Diethyl Ketone (3-Pentanone) Mono Mono-Mannich Base (2-aminomethyl-3-pentanone) DEK->Mono + Iminium - H+ Piperidone Piperidone Derivative (Cyclized) DEK->Piperidone + 2 HCHO + 1 RNH2 (Double Condensation) HCHO Formaldehyde (HCHO) Iminium Iminium Ion [R2N=CH2]+ HCHO->Iminium Acid Cat. Amine2 Secondary Amine (R2NH) Amine2->Iminium Acid Cat. Amine1 Primary Amine (RNH2) Bis Bis-Mannich Base (2,4-bis(aminomethyl)-3-pentanone) Mono->Bis + Iminium (2nd Eq.) key1 Linear Pathway key2 Cyclic Pathway

Caption: Divergent pathways for diethyl ketone Mannich condensation based on amine substitution.

Protocol A: Synthesis of Linear Bis-Mannich Base

Target Molecule: 2,4-Bis(dimethylaminomethyl)-3-pentanone dihydrochloride Application: Precursor for cytotoxic divinyl ketones.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
Diethyl Ketone 86.131.0Substrate
Dimethylamine HCl 81.542.5Amine Source
Paraformaldehyde 30.033.0Aldehyde Source
Conc. HCl -0.5 mLCatalyst
Ethanol (95%) -SolventReaction Medium
Experimental Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Diethyl Ketone (8.6 g, 100 mmol), Dimethylamine Hydrochloride (20.4 g, 250 mmol), and Paraformaldehyde (9.0 g, 300 mmol) to the flask.

  • Solvent Addition: Add 40 mL of 95% Ethanol. Add 0.5 mL of concentrated HCl to initiate depolymerization of paraformaldehyde.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The suspension should clear as paraformaldehyde depolymerizes and the amine salt dissolves.

    • Duration: Reflux for 4–6 hours. Monitor by TLC (Note: Mannich bases are polar; use MeOH/DCM/NH3 mobile phase).

  • Workup (Isolation of Hydrochloride Salt):

    • Cool the reaction mixture to room temperature.

    • Add Acetone (150 mL) to the reaction mixture to precipitate the bis-Mannich base hydrochloride.

    • Chill at 4°C overnight to maximize crystallization.

    • Filter the white crystalline solid under vacuum. Wash with cold acetone (2 x 50 mL).

  • Purification: Recrystallize from Ethanol/Acetone (1:3) if necessary.

  • Yield: Expected yield is 60–75%.

Data Validation
  • Melting Point: The dihydrochloride salt typically decomposes/melts >180°C.

  • Solubility: Highly soluble in water; insoluble in ether/acetone.

Protocol B: Synthesis of Piperidone Scaffold

Target Molecule: 1,3,5-Trimethyl-4-piperidinone Application: Opioid/Analgesic pharmacophore construction.

Experimental Procedure
  • Reagent Prep: Prepare a solution of Methylamine Hydrochloride (6.75 g, 100 mmol) and Paraformaldehyde (6.0 g, 200 mmol) in 50 mL Ethanol.

  • Addition: Heat the solution to 60°C. Add Diethyl Ketone (8.6 g, 100 mmol) dropwise over 30 minutes.

  • Reflux: Reflux for 6 hours. The double Mannich reaction occurs followed by intramolecular amine attack on the carbonyl, dehydration, and re-equilibration.

  • Note on Regiochemistry: While the classic Robinson-Schöpf synthesis uses acetonedicarboxylates for higher yields, the direct condensation of diethyl ketone requires strict pH control (pH 4-5) to favor the cyclization over polymerization.

  • Isolation:

    • Evaporate ethanol under reduced pressure.

    • Basify the residue with 10% NaOH to pH 10.

    • Extract with Diethyl Ether (3 x 50 mL).

    • Dry over MgSO4 and concentrate.

    • Purification: Vacuum distillation is required to separate the cyclic product from polymeric byproducts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Polymerization/Tar pH too high; localized heating.Ensure pH is maintained at 4-5 (buffer with acetic acid if needed). Use slow addition of ketone.
Mono-Substitution Only Insufficient heating time or stoichiometry.Increase amine/HCHO equivalents to 2.5–3.0. Extend reflux time.
Retro-Mannich Reaction Overheating during workup; basic pH.Avoid high temperatures during basification. Mannich bases are thermally unstable in base.
Product Oiling Out Hygroscopic hydrochloride salt.Use anhydrous acetone for precipitation. Dry solvents thoroughly.

Safety & Toxicity

  • Cytotoxicity: The bis-Mannich bases (Protocol A) are potential alkylating agents. They can alkylate DNA/proteins via the elimination of the amine to form unsaturated ketones. Handle as potent cytotoxic agents .

  • Formaldehyde: Carcinogen and sensitizer. Use in a fume hood.

  • Vesicant Warning: Free bases of Mannich compounds can be severe skin irritants.

References

  • Dimmock, J. R., & Kumar, P. (1997). Anticancer and cytotoxic activity of Mannich bases.[5] Current Medicinal Chemistry, 4(1), 1-22. Link

  • Gaudry, M., Jasor, Y., & Khac, T. B. (1979). Regioselective Mannich Condensation with Dimethyl(methylene)ammonium Trifluoroacetate: 1-(Dimethylamino)-4-methyl-3-pentanone. Organic Syntheses, 59, 153. Link

  • Cummings, T. F., & Shelton, J. R. (1960).[6] Mannich Reaction Mechanisms. Journal of Organic Chemistry, 25(3), 419–423. Link

  • Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303. Link

  • Wilds, A. L., et al. (1963). 1-Diethylamino-3-butanone. Organic Syntheses, Coll. Vol. 4, 281. Link

Sources

Method

Application Notes and Protocols for the Preparation of Bispidinone Metal Complexes Using 1,5-Diethyl Ligands

Introduction: The Versatility of the Bispidinone Scaffold in Coordination Chemistry The 3,7-diazabicyclo[3.3.1]nonane, or bispidinone, framework is a conformationally rigid and synthetically versatile scaffold that has g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Bispidinone Scaffold in Coordination Chemistry

The 3,7-diazabicyclo[3.3.1]nonane, or bispidinone, framework is a conformationally rigid and synthetically versatile scaffold that has garnered considerable interest in the fields of coordination chemistry, catalysis, and medicinal chemistry.[1][2] The rigid chair-chair or chair-boat conformation of the bispidinone core pre-organizes the nitrogen donor atoms for efficient metal chelation, leading to the formation of highly stable and kinetically inert metal complexes.[2][3] The ability to systematically modify the substituents at the 1, 5, 3, and 7 positions allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, making them highly adaptable for a range of applications.[4][5]

This application note provides a detailed guide for the synthesis of 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its subsequent use in the preparation of various transition metal complexes. We will delve into the rationale behind the synthetic strategies, provide step-by-step protocols for synthesis and characterization, and discuss the potential applications of these complexes in research and drug development.

The Strategic Advantage of 1,5-Diethyl Substitution

The introduction of ethyl groups at the 1 and 5 positions of the bispidinone scaffold offers several strategic advantages. These alkyl groups can enhance the lipophilicity of the ligand and its metal complexes, which can be advantageous for applications requiring membrane permeability. Furthermore, the steric bulk of the ethyl groups can influence the coordination geometry around the metal center, potentially leading to unique catalytic activities or altered biological properties compared to their methyl or unsubstituted counterparts.

Synthesis of the 1,5-Diethyl Bispidinone Ligand

The most common and efficient method for the synthesis of the bispidinone core is the one-pot Mannich condensation reaction.[6][7][8][9] This multicomponent reaction involves the condensation of a ketone, a primary amine, and formaldehyde. For the synthesis of 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, 3-pentanone is the key starting material.

Experimental Protocol: Synthesis of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

This protocol is adapted from the synthesis of the analogous 1,5-dimethyl derivative.[5]

Materials:

  • 3-Pentanone

  • Ammonium acetate or a primary amine of choice (e.g., benzylamine)

  • Paraformaldehyde

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-pentanone (1.0 eq) and a primary amine (e.g., benzylamine, 2.2 eq) in ethanol, add glacial acetic acid (catalytic amount).

  • To this stirred solution, add paraformaldehyde (4.4 eq).

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

Causality Behind Experimental Choices:

  • Acetic Acid: The acidic conditions catalyze the formation of the iminium ion from the amine and formaldehyde, which is a key electrophilic intermediate in the Mannich reaction.[7]

  • Reflux: The elevated temperature provides the necessary activation energy for the multiple condensation and cyclization steps to proceed at a reasonable rate.

  • Aqueous Workup: The use of sodium bicarbonate is crucial to quench the acidic catalyst and remove any water-soluble byproducts.

Preparation of 1,5-Diethyl Bispidinone Metal Complexes

The synthesized 1,5-diethyl bispidinone ligand can be readily complexed with a variety of transition metal salts. The choice of metal will depend on the desired application of the final complex. For example, copper and zinc complexes are often explored for their catalytic activity, while platinum and ruthenium complexes are investigated for their potential as anticancer agents.[2][10][11]

Experimental Protocol: General Synthesis of a Metal Complex

Materials:

  • 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

  • A metal salt (e.g., CuCl₂, Zn(OAc)₂, K₂PtCl₄)

  • A suitable solvent (e.g., methanol, ethanol, acetonitrile, water)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox) if using air-sensitive metal salts

Procedure:

  • Dissolve the 1,5-diethyl bispidinone ligand (1.0 eq) in the chosen solvent in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (1.0 eq) in the same or a miscible solvent.

  • Slowly add the metal salt solution to the stirred ligand solution at room temperature. For air-sensitive reactions, perform this under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating for a period of 1 to 24 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC or by observing a color change.

  • Upon completion, the metal complex can be isolated by filtration if it has precipitated. If the complex is soluble, the solvent can be removed under reduced pressure.

  • Wash the isolated complex with a suitable solvent to remove any unreacted starting materials and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Self-Validating System:

The successful formation of the metal complex is often indicated by a distinct color change in the reaction mixture. For example, the formation of a copper(II) complex is typically accompanied by the appearance of a blue or green color.

Characterization of the Ligand and Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.

Characterization Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the organic ligand.[12][13][14][15][16] Upon complexation, significant shifts in the proton and carbon signals adjacent to the nitrogen donor atoms are expected, providing evidence of metal coordination.[4]

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the ligand and its metal complexes.[4][17][18][19] The isotopic pattern of the molecular ion peak can confirm the presence and identity of the coordinated metal.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the coordination geometry of the metal center and the conformation of the bispidinone ligand.[5][20]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the calculated values for the proposed molecular formula.

Data Presentation: Expected Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)ESI-MS (m/z)
1,5-Diethyl Bispidinone Ligand Signals for ethyl groups (triplet and quartet), methylene protons of the bicyclic core, and potentially a broad signal for N-H protons.Signals for ethyl carbons, methylene carbons, and the carbonyl carbon.[M+H]⁺ corresponding to the molecular weight of the ligand.
[Cu(II)(1,5-diethyl-bispidinone)Cl₂] Broadened signals due to the paramagnetic nature of Cu(II). Significant shifts in protons near the nitrogen atoms.Signals may be difficult to observe due to paramagnetism.Isotopic pattern corresponding to [M-Cl]⁺ or [M+H]⁺.
[Zn(II)(1,5-diethyl-bispidinone)(OAc)₂] Sharp signals with downfield shifts for protons alpha to the nitrogen atoms upon coordination.Clear signals with shifts in carbons adjacent to the nitrogen atoms.Isotopic pattern corresponding to [M-OAc]⁺.

Applications in Research and Drug Development

Bispidinone metal complexes are emerging as a promising class of compounds with diverse applications.

Catalysis

The rigid bispidinone scaffold can create a well-defined coordination environment around a metal center, leading to highly selective catalysts. For instance, copper and zinc complexes of bispidinone derivatives have shown excellent activity in carbon-carbon bond-forming reactions, such as the Henry reaction.[4]

Medicinal Chemistry and Drug Development

The ability of bispidinone ligands to form stable complexes with various metal ions has led to their exploration in several areas of medicinal chemistry.

  • Anticancer Agents: Platinum and other transition metal complexes of bispidinone ligands are being investigated as potential anticancer drugs.[10][11][21][22] The rationale is that the bispidinone ligand can act as a carrier for the cytotoxic metal ion, potentially improving its delivery to cancer cells and reducing side effects.

  • Radiopharmaceuticals: The high stability of bispidinone complexes with radionuclides makes them excellent candidates for use in nuclear medicine.[1][3][23][24] They can be conjugated to targeting vectors, such as peptides or antibodies, to deliver diagnostic (e.g., ⁶⁴Cu for PET imaging) or therapeutic (e.g., ¹⁷⁷Lu) radioisotopes to specific sites in the body, such as tumors.[3]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complexation Ketone 3-Pentanone Mannich Mannich Condensation Ketone->Mannich Amine Primary Amine Amine->Mannich Formaldehyde Paraformaldehyde Formaldehyde->Mannich Ligand 1,5-Diethyl Bispidinone Complexation Complexation Reaction Ligand->Complexation Purification_L Column Chromatography Mannich->Purification_L Workup & Purification Purification_L->Ligand Metal_Salt Metal Salt (e.g., CuCl2) Metal_Salt->Complexation Complex Bispidinone Metal Complex Purification_C Filtration / Recrystallization Complexation->Purification_C Isolation & Purification Purification_C->Complex

Caption: Workflow for the synthesis of the 1,5-diethyl bispidinone ligand and its subsequent metal complexation.

Characterization and Application Pathway

Characterization_Application cluster_char Characterization cluster_app Applications cluster_drugdev Drug Development Focus Complex Synthesized Metal Complex NMR NMR Spectroscopy (¹H, ¹³C) Complex->NMR MS Mass Spectrometry (ESI-MS) Complex->MS Xray X-ray Crystallography Complex->Xray EA Elemental Analysis Complex->EA Catalysis Catalysis (e.g., C-C bond formation) Complex->Catalysis DrugDev Drug Development Complex->DrugDev Anticancer Anticancer Agents DrugDev->Anticancer Radio Radiopharmaceuticals DrugDev->Radio

Caption: Logical pathway from the synthesized metal complex to its characterization and potential applications.

Conclusion

The 1,5-diethyl bispidinone ligand provides an excellent platform for the development of novel metal complexes with tailored properties. The synthetic protocols outlined in this application note offer a reliable and adaptable route to these valuable compounds. The robust characterization methods described are essential for ensuring the quality and purity of the synthesized materials. With potential applications spanning catalysis and medicinal chemistry, the exploration of 1,5-diethyl bispidinone metal complexes represents a fertile ground for future research and development.

References

  • Comba, P., Kerscher, M., Rück, K., & Starke, M. (2018). Bispidines for radiopharmaceuticals. Dalton Transactions, 47(27), 9202-9220. [Link]

  • Fedorov, Y. V., Vatsadze, S. Z., & Zefirov, N. S. (2024). SYNTHESIS AND MODULATORY ACTIVITY OF 3-ACETYL-7-(BENZOFURAN-5-CARBONYL)-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE ON AMPA RECEPTORS. Chemistry of Heterocyclic Compounds, 60(9/10). [Link]

  • Organic Syntheses Procedure. 3-Pentanone, 1-(dimethylamino)-4-methyl-. [Link]

  • Juran, S., Walther, M., Stephan, H., Bergmann, R., Steinbach, J., Kraus, W., ... & Comba, P. (2009). Hexadentate bispidine derivatives as versatile bifunctional chelate agents for copper (II) radioisotopes. Bioconjugate chemistry, 20(2), 347-359. [Link]

  • Comba, P., Gahan, L. R., Hanson, G. R., Junk, P. C., & Storck, N. (2023). Bispidine Chelators for Radiopharmaceutical Applications with Lanthanide, Actinide, and Main Group Metal Ions. Inorganic Chemistry, 62(40), 16483-16498. [Link]

  • Rossetti, A., Sacchetti, A., Meneghetti, F., Colombo Dugoni, G., Mori, M., & Castellano, C. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Molecules, 28(17), 6351. [Link]

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  • Mahmoudi, G., Saygideğer, B., & Safin, D. A. (2025). A new metallocomplex with antitumor activity fabricated from ditopic bis(1-(pyridin-2-yl)-methylidene)carbazide and Cd(NO3)2. Inorganic Chemistry Communications, 109837. [Link]

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  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]

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  • Fun, H. K., Yeap, C. S., Rajesh, K., Sarveswari, S., & Vijayakumar, V. (2009). 2, 4, 6, 8-Tetrakis (2-methoxyphenyl)-3, 7-diazabicyclo [3.3. 1] nonan-9-one diethyl ether hemisolvate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2552-o2553. [Link]

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  • Vatsadze, S. Z., Semashko, V. S., Manaenkova, M. A., Krut'ko, D. P., Nuriev, V. N., Rakhimov, R. D., ... & Maksimov, A. L. (2006). syn-3-(4-Chlorobenzyl)-1, 5-dimethyl-3, 7-diazabicyclo [3.3. 1] nonan-9-ol. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5168-o5170. [Link]

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Application

Application Note &amp; Protocol: Wolff-Kishner Reduction of 1,5-Diethyl-bispidinone to 1,5-Diethyl-bispidine

Introduction The bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold is a rigid bicyclic diamine that has garnered significant interest in medicinal chemistry and materials science due to its unique conformational propert...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold is a rigid bicyclic diamine that has garnered significant interest in medicinal chemistry and materials science due to its unique conformational properties and its ability to act as a versatile ligand for metal complexes.[1][2][3][4] The synthesis of substituted bispidines is a key step in the development of novel therapeutic agents and catalysts. This application note provides a detailed protocol for the deoxygenation of the carbonyl group in 1,5-diethyl-bispidinone to yield the corresponding 1,5-diethyl-bispidine via the Wolff-Kishner reduction. Specifically, we will focus on the Huang-Minlon modification, a widely adopted and more practical variation of the classical Wolff-Kishner reaction.[5][6][7]

Expertise & Experience: The Rationale Behind the Method

The Wolff-Kishner reduction is a powerful method for the complete reduction of aldehydes and ketones to their corresponding alkanes.[8][9][10] It is particularly advantageous for substrates that are sensitive to acidic conditions, making it a complementary technique to the Clemmensen reduction.[11][12] The reaction proceeds through the in-situ formation of a hydrazone intermediate, which, under strongly basic conditions and elevated temperatures, decomposes to release nitrogen gas and form a carbanion.[8][13] This carbanion is then protonated by the solvent to yield the final alkane product.

The choice of the Huang-Minlon modification is deliberate. The original Wolff-Kishner procedure required anhydrous hydrazine and sodium ethoxide in a sealed tube at high temperatures, which posed significant safety and practical challenges.[14] Huang-Minlon's innovation was the use of a high-boiling point solvent, typically diethylene glycol or ethylene glycol, which allows the reaction to be carried out at atmospheric pressure.[6][7] This modification also utilizes the more stable and less hazardous hydrazine hydrate.[6] The procedure involves two key temperature stages: an initial lower temperature phase for the formation of the hydrazone, followed by distillation of water and excess hydrazine, and then a higher temperature phase to drive the decomposition of the hydrazone.[5][15][16] This staged heating protocol is critical for maximizing yield and minimizing side reactions.

For a sterically hindered ketone like 1,5-diethyl-bispidinone, the robust conditions of the Huang-Minlon modification are often necessary to ensure complete reaction. The rigid bicyclic structure of the bispidinone can present steric hindrance to the initial formation of the hydrazone, and the high temperatures help to overcome this activation barrier.

Mechanism of the Wolff-Kishner Reduction

The reaction mechanism can be broken down into the following key steps:

  • Hydrazone Formation: The carbonyl group of the 1,5-diethyl-bispidinone undergoes a condensation reaction with hydrazine to form a hydrazone intermediate.[8][17]

  • Deprotonation: A strong base, typically potassium hydroxide, deprotonates the terminal nitrogen of the hydrazone, forming a resonance-stabilized anion.[11]

  • Tautomerization: The anion undergoes tautomerization to form a diimide anion.

  • Nitrogen Extrusion: Upon heating, the diimide anion collapses, releasing a molecule of highly stable nitrogen gas (N₂) and forming a carbanion.[8][13] This irreversible step is the thermodynamic driving force for the reaction.[17][18]

  • Protonation: The resulting carbanion is rapidly protonated by a proton source in the reaction mixture, typically the solvent (diethylene glycol) or water, to yield the final 1,5-diethyl-bispidine product.[13][14]

Experimental Workflow Diagram

wolff_kishner_workflow start 1,5-Diethyl-bispidinone reaction_vessel Reaction Setup (Reflux Condenser, Distillation Head) start->reaction_vessel reagents Hydrazine Hydrate Potassium Hydroxide Diethylene Glycol reagents->reaction_vessel hydrazone_formation Hydrazone Formation (~130-140°C) reaction_vessel->hydrazone_formation Heat distillation Distillation (Remove H₂O & excess Hydrazine) hydrazone_formation->distillation Increase Temp. reduction Reduction (~190-200°C) distillation->reduction Heat workup Workup (Cooling, Dilution, Extraction) reduction->workup purification Purification (Distillation or Crystallization) workup->purification product 1,5-Diethyl-bispidine purification->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: Experimental workflow for the Wolff-Kishner reduction.

Detailed Experimental Protocol

Materials and Equipment:

Reagent/EquipmentSpecification
1,5-Diethyl-bispidinoneSubstrate
Hydrazine hydrate85% in H₂O
Potassium hydroxide (KOH)Pellets, ≥85%
Diethylene glycolAnhydrous
Diethyl ether or DichloromethaneReagent grade, for extraction
Anhydrous sodium sulfate (Na₂SO₄)For drying
Round-bottom flask (250 mL)with appropriate ground glass joints
Distillation head
Condenser
Heating mantle with stirrer
Thermometer
Separatory funnel
Rotary evaporator

Safety Precautions:

  • Hydrazine is highly toxic and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • The reaction is performed at high temperatures. Use caution when handling the hot reaction apparatus.

  • Nitrogen gas is evolved during the reaction.[9] Ensure the apparatus is not a closed system to avoid pressure buildup.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a distillation head, and a condenser, add 1,5-diethyl-bispidinone (1 equivalent).

  • Addition of Reagents: To the flask, add diethylene glycol (approximately 10-15 mL per gram of bispidinone), potassium hydroxide pellets (4-5 equivalents), and hydrazine hydrate (3-4 equivalents).

  • Hydrazone Formation: Heat the reaction mixture with stirring to approximately 130-140 °C. Maintain this temperature for 1-2 hours to allow for the complete formation of the hydrazone. Water will begin to distill over.

  • Distillation: After the initial heating period, slowly increase the temperature to allow for the distillation of water and excess hydrazine hydrate. Continue the distillation until the temperature of the reaction mixture reaches 190-200 °C.

  • Reduction: Once the temperature has stabilized in the range of 190-200 °C, maintain the reaction at this temperature for an additional 3-4 hours. The evolution of nitrogen gas should be observed. The reaction mixture will typically become clear or change color upon completion.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing an equal volume of cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

    • The crude 1,5-diethyl-bispidine can be purified by vacuum distillation or crystallization from a suitable solvent (e.g., hexane or pentane).

Trustworthiness: Validation of the Final Product

To confirm the successful conversion of 1,5-diethyl-bispidinone to 1,5-diethyl-bispidine, a combination of spectroscopic techniques should be employed:

  • Infrared (IR) Spectroscopy: The most telling sign of a successful reaction will be the disappearance of the strong carbonyl (C=O) stretching peak, typically found around 1700-1720 cm⁻¹ for the bispidinone starting material.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the product will show the disappearance of the signals corresponding to the protons alpha to the carbonyl group in the starting material. New signals corresponding to the newly formed methylene group (CH₂) will appear.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the absence of the carbonyl carbon signal (typically in the range of 200-220 ppm) and the appearance of a new aliphatic carbon signal.

  • Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the molecular weight of 1,5-diethyl-bispidine.

Concluding Remarks

The Huang-Minlon modification of the Wolff-Kishner reduction is a robust and reliable method for the deoxygenation of 1,5-diethyl-bispidinone. While the reaction conditions are harsh, they are often necessary for achieving high yields with sterically hindered substrates. Careful attention to the reaction temperature and the complete removal of water prior to the reduction step are critical for success. The protocol and insights provided in this application note are intended to equip researchers with the necessary information to confidently perform this valuable transformation in their synthetic endeavors.

References

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • Unacademy. (n.d.). Wolff-Kishner Reduction & Huang-Minlon Modification Explained. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Wolf-Kishner Reduction and Huang Minlon Modification. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bispidine. Retrieved from [Link]

  • Comba, P., et al. (2015). Bispidine coordination chemistry. Dalton Transactions, 44(25), 11219-11237. [Link]

  • WebofPharma. (2023, December 3). Wolff-Kishner Reduction: Converting Carbonyls to Alkanes. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • Chen, B., et al. (2014). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. PLoS ONE, 9(1), e85552. [Link]

  • Gualandi, A., et al. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Molecules, 28(17), 6331. [Link]

  • Baklanova, I. V., et al. (2021). Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. Molecules, 26(24), 7586. [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wolff-Kishner Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • Gnezdilov, O. I., et al. (2022). Bispidine Platform as a Tool for Studying Amide Configuration Stability. Molecules, 27(2), 405. [Link]

  • L.S. College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. Retrieved from [Link]

  • Sciencemadness Wiki. (2018, May 20). Wolff–Kishner reduction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]

  • Murray Jr., R. K., & Babiak, K. A. (1974). Wolff-Kishner reduction of 8,9-dehydro-2-adamantanone. The Journal of Organic Chemistry, 39(16), 2303–2305. [Link]

  • Lumen Learning. (n.d.). Wolff-Kishner reduction. Retrieved from [Link]

  • Gualandi, A., et al. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. MDPI. Retrieved from [Link]

  • Al-qaraghuli, M. M., et al. (2023). ONE-POT AND EFFICIENT SYNTHESIS OF SOME NEW BIS(1,5-DIARYL- 1,5-DIKETONES) VIA CLAISEN SCHMIDT CONDENSATION. Revue Roumaine de Chimie, 68(3), 119-125. [Link]

  • Baklanova, I. V., et al. (2024). Reaction of p-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Chemistry, 6(2), 388-403. [Link]

  • Iriepa, I., et al. (2023). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 28(20), 7078. [Link]

Sources

Method

Application Note: Bispidinones as Rigid Scaffolds in Drug Design

[1] Executive Summary In the pursuit of high-affinity small molecule drugs, entropy penalties upon binding often diminish the potency of flexible ligands. Bispidinones (3,7-diazabicyclo[3.3.1]nonan-9-ones) offer a soluti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the pursuit of high-affinity small molecule drugs, entropy penalties upon binding often diminish the potency of flexible ligands. Bispidinones (3,7-diazabicyclo[3.3.1]nonan-9-ones) offer a solution as "privileged scaffolds" due to their intrinsic rigidity and unique capacity to mimic peptide secondary structures, particularly


-turns .[1]

This guide details the structural rationale, synthetic protocols, and application strategies for deploying bispidinones in drug discovery. Unlike flexible linear chains, the bispidinone core locks pharmacophores into specific vectors, reducing the entropic cost of binding and enhancing selectivity for G-Protein Coupled Receptors (GPCRs) and enzyme active sites.

Structural & Conformational Analysis

The Rigid Chair-Chair Geometry

The bispidinone skeleton consists of two fused piperidine rings. While flexible in theory, the 3,7-diazabicyclo[3.3.1]nonane system predominantly adopts a chair-chair conformation in solution and solid state, stabilized by the bridgehead geometry.

  • N3–N7 Distance: Approximately 3.0 Å in the chair-chair form, creating a pre-organized cleft.

  • C9-Ketone: The carbonyl at position 9 forces the bicyclic system away from the "boat-boat" conformer to minimize transannular strain, acting as a rigidifying element.

  • Vector Projection: Substituents at N3 and N7 are projected in well-defined orientations, ideal for mimicking the

    
     and 
    
    
    
    side chains of a peptide
    
    
    -turn.
Peptidomimetic Mapping: The -Turn Surrogate

Type II'


-turns are critical recognition motifs in bioactive peptides (e.g., opioid peptides, somatostatin).[1] The bispidinone scaffold mimics this turn by overlaying the N3 and N7 substituents with the amino acid side chains of the turn.

DOT Diagram 1: Pharmacophore Mapping Logic This diagram illustrates how a native peptide


-turn translates into a bispidinone-based small molecule.[1]

BetaTurnMapping cluster_peptide Native Peptide Beta-Turn cluster_bispidinone Bispidinone Scaffold Residue_i Residue i (CO Donor) Residue_i1 Residue i+1 (Side Chain) C9_Carbonyl C9-Carbonyl (H-bond Acceptor) Residue_i->C9_Carbonyl Electronic Mimicry Residue_i2 Residue i+2 (Side Chain) N3_Sub N3-Substituent (Mimics i+1) Residue_i1->N3_Sub Spatial Overlay Residue_i3 Residue i+3 (NH Acceptor) N7_Sub N7-Substituent (Mimics i+2) Residue_i2->N7_Sub Spatial Overlay

Caption: Logical translation of peptide beta-turn residues (i+1, i+2) to bispidinone N-substituents.

Experimental Protocol: Scaffold Synthesis

The most robust method for constructing the bispidinone core is the Double Mannich Condensation . This protocol describes the synthesis of a generic N,N'-disubstituted bispidinone from a 4-piperidone precursor.[1][2]

Reagents & Equipment
  • Precursor: 1-Benzyl-4-piperidone (or N-Boc equivalent).[1]

  • Amine: Primary amine (

    
    ) for the second ring nitrogen.[1]
    
  • Aldehyde Source: Paraformaldehyde.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

Step-by-Step Methodology

Step 1: Reactant Preparation

  • Dissolve 1-Benzyl-4-piperidone (10 mmol, 1.0 eq) in MeOH (50 mL).

  • Add Paraformaldehyde (22 mmol, 2.2 eq) to the solution. Note: A slight excess of formaldehyde ensures complete ring closure.

  • Add the target Primary Amine (

    
    , 11 mmol, 1.1 eq).
    
  • Add Glacial Acetic Acid (1.0 mL) as a catalyst.

Step 2: The Mannich Condensation

  • Heat the reaction mixture to reflux (65°C) under an inert atmosphere (

    
     or Ar).
    
  • Maintain reflux for 4–12 hours . Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The bispidinone product typically runs lower than the starting piperidone.

  • Mechanistic Insight: The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which undergoes nucleophilic attack by the enol of the piperidone, followed by a second intramolecular Mannich closure.

Step 3: Work-up and Purification [1][3]

  • Cool the mixture to room temperature.

  • Remove the solvent under reduced pressure (Rotavap).

  • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated

    
     (to neutralize AcOH) and Brine.
    
  • Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane:EtOAc (starting 8:2 to 1:1).

Step 4: Characterization (Self-Validation)

  • 1H NMR (CDCl3): Look for the characteristic bridgehead protons (H1/H5) around

    
     2.5–3.5 ppm and the doublet/doublet patterns of the methylene protons (H2/H4/H6/H8).
    
  • 13C NMR: The C9 carbonyl signal usually appears near

    
     210–215 ppm, confirming the ketone is intact.
    

Application Case Study: Opioid Receptor Ligands

Bispidinones have been successfully applied to design high-affinity ligands for the


-opioid receptor (KOR), replacing the flexible backbone of dynorphin-related peptides.[1]
Comparative Activity Data

The table below summarizes data from a library of bispidinone peptidomimetics, demonstrating how side-chain manipulation on the rigid scaffold affects binding affinity (


).
Compound IDN3 Substituent (Mimic i+1)N7 Substituent (Mimic i+2)Target ReceptorBinding Affinity (

)
Selectivity (vs MOR)
BSP-01 BenzylMethylKOR> 10,000 nMN/A
BSP-05 3,4-Cl2-BenzylPyrrolidinyl-ethylKOR23 nM > 100-fold
BSP-09 Phenyl-ethylDimethylamino-ethylKOR390 nM~ 10-fold
Control (Flexible Linear Analog)--KOR> 5,000 nMPoor

Data Source: Adapted from mechanistic studies on


-turn mimetics in GPCR recognition (See Ref 1).
Interpretation
  • Rigidity Effect: The flexible control fails to bind, whereas the bispidinone BSP-09 shows nanomolar affinity.

  • Side-Chain Optimization: BSP-05 incorporates a basic amine side chain (pyrrolidine) at N7, mimicking a basic residue (like Arginine) often found in opioid pharmacophores.[1] The rigid scaffold holds this basic group at the precise distance to interact with the receptor's aspartate residue.

Workflow Visualization

DOT Diagram 2: Synthetic & Optimization Workflow This flow chart guides the researcher from scaffold synthesis to lead optimization.

SynthesisWorkflow Start Start: 4-Piperidone Mannich Double Mannich Reaction (+ R-NH2 + CH2O) Start->Mannich AcOH, MeOH, Reflux Scaffold Bispidinone Core (3,7-diazabicyclo[3.3.1]nonan-9-one) Mannich->Scaffold Cyclization Decision Target Requirement? Scaffold->Decision Path_A Route A: Ketone Functionalization (Reductive Amination / Grignard) Decision->Path_A Modify C9 Path_B Route B: N-Alkylation (If NH available) Decision->Path_B Modify N3/N7 Final Final Lead Compound (Peptidomimetic) Path_A->Final Path_B->Final

Caption: Decision tree for the synthesis and functionalization of bispidinone scaffolds.

References

  • Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. National Institutes of Health (NIH). Available at: [Link]

  • Bispidine Coordination Chemistry. Dalton Transactions. Available at: [Link]

  • Use of Steric Interactions To Control Peptide Turn Geometry. PubMed. Available at: [Link]

  • Bispidine as a Privileged Scaffold. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mannich Condensation for 1,5-Diethyl Bispidinone Synthesis

Introduction Welcome to the technical support hub for the synthesis of 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (1,5-diethyl bispidinone). The bispidinone framework is a conformationally rigid scaffold of significa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the synthesis of 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (1,5-diethyl bispidinone). The bispidinone framework is a conformationally rigid scaffold of significant interest in medicinal chemistry, catalysis, and materials science due to its unique structural and coordination properties.[1][2]

The double Mannich condensation reaction serves as the most direct and efficient pathway to this bicyclic core.[1][3] This three-component reaction involves the condensation of an N-ethyl-4-piperidone, ethylamine, and formaldehyde to assemble the bispidinone structure in a single pot. Despite its robustness, achieving consistently high yields can be challenging. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answer frequently asked questions, and offer a validated protocol to maximize the yield and purity of your target compound.

Troubleshooting Guide: Overcoming Low Yields

This section addresses the most common issues encountered during the synthesis of 1,5-diethyl bispidinone in a direct question-and-answer format.

Question 1: My reaction is resulting in a very low yield or fails to proceed. What are the primary factors I should investigate?

Answer: Low yields are a frequent but typically solvable issue stemming from several critical factors. A systematic check of your reagents and conditions is the best approach.

  • Reagent Quality and Purity: The purity of your starting materials is paramount.

    • N-ethyl-4-piperidone: Ensure it is free from contaminants or degradation products.

    • Ethylamine: Use a fresh, high-purity source. Amine degradation can introduce side reactions.

    • Formaldehyde Source: The choice and quality of your formaldehyde source are critical. Paraformaldehyde is generally preferred over aqueous formaldehyde solutions. Aqueous solutions introduce excess water, which can negatively affect the reaction equilibrium.[4] Ensure your paraformaldehyde is a dry, free-flowing powder, as clumping indicates moisture absorption and potential polymerization.

  • Reaction pH and Catalysis: The Mannich reaction is acid-catalyzed, a step essential for forming the reactive electrophile (the iminium ion).[5][6][7]

    • Cause: An incorrect pH will halt the reaction. If the medium is too basic, the iminium ion will not form efficiently. If it's too acidic, the nucleophilicity of the piperidone enol form is reduced.

    • Solution: The reaction typically requires a catalytic amount of a weak acid, such as acetic acid, to maintain a slightly acidic environment that promotes iminium ion formation without inhibiting the enol.[4]

  • Reaction Temperature and Time: These parameters are interdependent and crucial for driving the reaction to completion.

    • Cause: Insufficient heating will lead to incomplete conversion. Conversely, prolonged heating at high temperatures can cause decomposition of the starting materials, intermediates, or the final product.[4]

    • Solution: The reaction often requires heating to reflux (typically in ethanol or methanol) for several hours.[4] It is essential to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation.

Question 2: My crude product is a complex mixture with many side products. What are these impurities and how can I minimize them?

Answer: Side product formation is often related to the high reactivity of the intermediates and starting materials.

  • Formaldehyde Polymerization: Formaldehyde has a strong tendency to polymerize, especially if not consumed quickly in the main reaction pathway.

    • Solution: Use fresh paraformaldehyde and ensure reaction conditions (temperature and pH) are adequate for its steady depolymerization into monomeric formaldehyde for the reaction.[4] Adding the paraformaldehyde portion-wise can sometimes help maintain a low, steady concentration.

  • Uncontrolled Condensations: The reactive iminium ion can potentially react with other nucleophiles in the mixture, or the product itself could undergo further reactions.[8]

    • Solution: Careful control over stoichiometry is key. A slight excess of ethylamine and formaldehyde relative to the N-ethyl-4-piperidone can help drive the reaction toward the desired double condensation product.[4] Additionally, a controlled reaction temperature helps prevent runaway side reactions.

  • Degradation: As mentioned, overheating or extended reaction times can lead to the breakdown of the desired bispidinone.

    • Solution: Monitor the reaction closely via TLC. Once the starting material is consumed and the product spot is maximized, proceed with the workup.

Troubleshooting Summary Table
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incorrect pH (not acidic enough).2. Poor quality reagents.3. Insufficient temperature.1. Add a catalytic amount of acetic acid.2. Use fresh, high-purity ethylamine and dry paraformaldehyde.3. Heat the reaction to reflux and monitor by TLC.
Complex Mixture of Products 1. Polymerization of formaldehyde.2. Uncontrolled side reactions.3. Product degradation.1. Ensure paraformaldehyde is fresh.2. Maintain strict control over stoichiometry and temperature.3. Monitor reaction progress by TLC to avoid prolonged heating.
Reaction Stalls 1. Ineffective catalysis.2. Poor solvent choice.3. Water introduced into the reaction.1. Verify the addition and amount of acid catalyst.2. Use an appropriate alcohol solvent (e.g., ethanol).3. Use paraformaldehyde instead of aqueous formaldehyde.
Diagnostic Workflow for Low Yield

G start Low Yield of Bispidinone reagent Check Reagent Quality (Amine, Piperidone, Formaldehyde) start->reagent reagent_ok Reagents OK? reagent->reagent_ok ph Verify Reaction pH (Slightly Acidic) ph_ok pH Correct? ph->ph_ok conditions Review Conditions (Temp, Time, Solvent) conditions_ok Conditions Optimal? conditions->conditions_ok reagent_ok->ph Yes reagent_bad Use Fresh, Pure Reagents reagent_ok->reagent_bad No ph_ok->conditions Yes ph_bad Add Catalytic Acid (e.g., Acetic Acid) ph_ok->ph_bad No conditions_bad Adjust Temp/Time Monitor via TLC conditions_ok->conditions_bad No end_node Re-run Optimized Reaction conditions_ok->end_node Yes reagent_bad->end_node ph_bad->end_node conditions_bad->end_node

Caption: A logical workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the double Mannich condensation for bispidinone synthesis?

A1: The reaction proceeds through a well-established two-part mechanism that occurs twice to form the bicyclic system.[5][7]

  • Iminium Ion Formation: Ethylamine first acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. This is followed by dehydration, typically under mild acid catalysis, to form a highly electrophilic N-ethylmethaniminium ion (an Eschenmoser-like salt intermediate).[7][9]

  • Nucleophilic Attack: The N-ethyl-4-piperidone starting material exists in equilibrium with its enol tautomer. This electron-rich enol attacks the electrophilic iminium ion, forming a new carbon-carbon bond at the alpha-position to the piperidone carbonyl. This process happens on both sides of the carbonyl group, leading to the cyclization and formation of the rigid bispidinone core.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Double Nucleophilic Attack Amine Ethylamine Iminium N-ethylmethaniminium Ion (Electrophile) Amine->Iminium + H⁺, -H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium + H⁺, -H₂O Enol Enol Tautomer (Nucleophile) Piperidone N-ethyl-4-piperidone Piperidone->Enol Tautomerization Bispidinone 1,5-Diethyl Bispidinone Enol->Bispidinone + 2x Iminium Ion

Sources

Optimization

Technical Support Center: Purification of Viscous Bispidinone Oils

Ticket ID: #BIS-992-PUR Status: Open Subject: Troubleshooting chromatography of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives (Bispidinones) Executive Summary Bispidinones are rigid, bicyclic diamines often synthesized...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BIS-992-PUR Status: Open Subject: Troubleshooting chromatography of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives (Bispidinones)

Executive Summary

Bispidinones are rigid, bicyclic diamines often synthesized via the Weiss-Cook condensation or Mannich-type reactions.[1] Users frequently report two distinct failure modes during purification:

  • The "Tailing" Effect: The basic nitrogen atoms interact strongly with acidic silanols on standard silica gel, causing severe streaking and poor resolution.[1]

  • The "Viscosity" Barrier: The crude product often isolates as a viscous, tarry oil.[1] Direct liquid loading of this oil leads to "viscous fingering," causing band broadening and high back-pressure.[1]

This guide provides a validated workflow to resolve both issues using modified mobile phases and dry-loading techniques.

Module 1: The Chemistry (Solving Streaking)

Root Cause Analysis

Standard silica gel (


) has a surface pH of ~5.0 due to acidic silanol groups (

).[1] Bispidinones are basic amines.[1] When loaded, they undergo an acid-base reaction with the stationary phase, effectively forming salts that "stick" to the column.[1] This results in broad peaks (tailing) and co-elution with impurities.[1]
Solution: Mobile Phase Modifiers

To prevent this, you must introduce a competing base into your mobile phase.[1][2] This base saturates the silanol sites, allowing your bispidinone to pass through unhindered.[1]

Recommended Solvent Systems
System ClassComposition (v/v)Best ForNotes
The Standard DCM / MeOH /

(90:9:1)
Polar bispidinonesUse 28-30% aq.[1]

. Shake well to emulsify before use.
The Gentle EtOAc / MeOH / TEA (89:10:1)Lipophilic derivativesTriethylamine (TEA) is easier to remove than pyridine.[1]
The Non-Chlorinated EtOAc / EtOH /

(3:1:0.[1]1)
Green chemistry complianceEthanol is less capable of dissolving silica than MeOH.[1]

Critical Protocol Note: Always flush the column with the mobile phase containing the modifier before loading your sample. This "pre-equilibrates" the silica, ensuring silanol sites are neutralized before your compound touches them.[1]

Module 2: The Physics (Solving Viscosity)

Root Cause Analysis

Injecting a viscous oil directly onto a column creates an uneven solvent front.[1] The mobile phase seeks the path of least resistance, flowing around the oil droplet rather than through it (Viscous Fingering).[1] This results in a distorted band and poor separation, regardless of the chemistry.[1]

Solution: The Dry Loading Protocol

Do not liquid load viscous oils. Instead, adsorb the oil onto a solid support to create a free-flowing powder.

Step-by-Step Dry Loading Workflow
  • Dissolution: Dissolve your crude bispidinone oil in the minimum amount of a volatile solvent (e.g., DCM or Acetone).[1]

  • Adsorption: Add Celite 545 or Silica Gel to the flask.[1]

    • Ratio: 2:1 (Solid Support : Crude Mass).[1]

    • Recommendation: Use Celite for bispidinones; it is chemically inert and prevents additional acid-base retention issues.[1]

  • Evaporation: Rotovap the mixture until a dry, free-flowing powder remains.

    • Troubleshooting: If it remains sticky, add more Celite and re-evaporate.[1]

  • Loading: Pour the powder onto the top of your pre-packed column or into an empty solid-load cartridge.

  • Capping: Add a layer of sand or a frit on top to prevent disturbance when the solvent flow starts.[1]

Module 3: Visualization & Logic

Decision Matrix: Method Selection

Bispidinone_Purification Start Crude Bispidinone Sample CheckState Physical State? Start->CheckState Viscous Viscous Oil / Tar CheckState->Viscous Solid Solid / Powder CheckState->Solid DryLoad PROTOCOL: Dry Load (Celite 545) Viscous->DryLoad LiquidLoad Liquid Load (DCM Solution) Solid->LiquidLoad TLC_Check TLC Screening (10% MeOH/DCM) DryLoad->TLC_Check LiquidLoad->TLC_Check Streak Result: Streaking? TLC_Check->Streak YesStreak Yes: Silanol Interaction Streak->YesStreak NoStreak No: Clean Spot Streak->NoStreak AmineSilica Option A: Amine-Functionalized Silica (No modifier needed) YesStreak->AmineSilica Modifier Option B: Standard Silica + 1% TEA or NH4OH YesStreak->Modifier Standard Standard Flash (DCM/MeOH) NoStreak->Standard

Caption: Decision tree for selecting loading technique and stationary phase based on physical state and TLC behavior.

Module 4: Advanced Troubleshooting (FAQ)

Q: I used 10% MeOH/DCM with Ammonia, but silica is dissolving and clogging the frit. A: Methanol can dissolve silica at high pH.[1]

  • Fix: Do not exceed 10-15% Methanol when using basic modifiers. If higher polarity is needed, switch to an Amine-Functionalized Silica (KP-NH) column.[1] These are stable in organic solvents and require no basic modifiers, as the surface is already basic.[1][2]

Q: My compound is stuck at the baseline even with 20% MeOH. A: Bispidinones can form stable hydrates or carbonates.[1]

  • Fix: Switch stationary phases. Use Neutral Alumina (Brockmann Activity III) .[1] Alumina is less acidic than silica and often releases amines more easily.[1] Use EtOAc/Hexane gradients on Alumina.[1][2]

Q: The dry-loaded sample "cracked" the column bed. A: This happens if the dry load powder is too tightly packed or if the solvent reacts exothermically (heat of adsorption).

  • Fix: Mix your sample with Celite (diatomaceous earth) instead of silica. Celite has lower surface area and generates less heat/swelling upon solvent wetting.[1]

References

  • Teledyne ISCO. (2023).[1][3] Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from

  • Biotage. (2023).[1][4][5] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Org. Prep. Daily. (2006).[1][6] Purifying amines on silica.[1][2][3][7] Retrieved from

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).[8] (Demonstrates handling of related bicyclic amine scaffolds). Retrieved from

Sources

Troubleshooting

Solving solubility issues of 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Technical Support Center: 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Ticket ID: #BSP-331-SOL Subject: Solubility Optimization & Handling Protocols for Bispidinone Derivatives Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Ticket ID: #BSP-331-SOL Subject: Solubility Optimization & Handling Protocols for Bispidinone Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Ticket Assessment: The "Hidden" Lattice Energy

User reports regarding 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically stem from a misunderstanding of its "Amphiphilic Rigidity."

While the molecule contains two amine centers (hydrophilic/basic) and a ketone, the 1,5-diethyl bridgehead substitution adds significant lipophilic bulk to an already rigid bicyclic framework. This creates a high lattice energy barrier that resists dissolution in neutral aqueous media and non-polar organics alike.

The Core Conflict:

  • Basicity: The 3,7-diaza positions are secondary amines with a pKa

    
     11.0. In neutral water (pH 7), it remains partially unprotonated and aggregates.
    
  • Sterics: The ethyl groups at the 1,5 positions shield the core, reducing the efficacy of weak hydrogen bond donors.

Solubility Compatibility Matrix

Use this quick-reference table to select the correct solvent system for your application.

Solvent ClassSuitabilityExperimental Notes
Chlorinated (DCM, CHCl₃) Excellent Primary choice for synthesis workup and initial dissolution.
Alcohols (MeOH, EtOH) Good Effective, especially when warm. Used for recrystallization.[1]
DMSO / DMF High Ideal for stock solutions (>50 mM). Warning: See "Biological Assays" below.
Neutral Water Poor The free base is nearly insoluble. Do not use for stock.
Acidic Water (0.1 M HCl) Excellent Protonation of amines breaks the crystal lattice immediately.
Ethers (Et₂O, THF) Moderate/Poor Often used as an anti-solvent to crash out the compound during purification.
Hydrocarbons (Hexane) Insoluble Strictly an anti-solvent.

Troubleshooting Workflows (Q&A Format)

Issue A: "I cannot get the compound into aqueous buffer for my biological assay."

Diagnosis: You are likely attempting to dilute a DMSO stock of the free base directly into a neutral pH 7.4 buffer. The hydrophobic ethyl groups and the rigid lattice cause immediate microprecipitation (crashing out), which may not be visible to the naked eye but will ruin IC50 curves.

Resolution: Convert to the Dihydrochloride Salt in situ or prior to use.

Protocol: The "Acid-Step" Dilution

  • Dissolve the compound in DMSO to 100x the final concentration.

  • Prepare your aqueous buffer but adjust pH to 5.5 - 6.0 initially.

  • Critical Step: Add a stoichiometric equivalent of HCl (2.1 eq) to the DMSO stock before adding to the buffer, OR ensure the buffer has sufficient buffering capacity to protonate the amines upon addition.

  • Once dissolved, the protonated diamine (cationic form) is highly water-soluble. You can then slowly adjust pH back to 7.4 if necessary, though the salt is often stable.

Issue B: "The compound is stuck in the organic phase during extraction."

Diagnosis: The 3,7-diaza motif is a "pH Switch." If your aqueous wash is even slightly basic (pH > 9), the molecule prefers the organic layer (DCM). If the wash is acidic (pH < 4), it moves entirely to the water.

Resolution:

  • To Isolate: Extract with DCM from a basic aqueous phase (pH 10-12, adjusted with NaOH).

  • To Wash Impurities: Wash the DCM layer with basic brine. Do not wash with acid, or you will lose your product to the aqueous waste.

Issue C: "Recrystallization yields are low or oiling out occurs."

Diagnosis: The 1,5-diethyl groups lower the melting point compared to the parent bispidinone, increasing the risk of "oiling out" (forming a gum instead of crystals).

Resolution: Use a Slow-Diffusion method rather than thermal cooling.

  • Dissolve crude material in minimal DCM or Methanol .

  • Place in a small vial.

  • Place this vial inside a larger jar containing Diethyl Ether or Pentane .

  • Cap the large jar. The vapor diffusion of the ether (anti-solvent) will slowly force the bispidinone into a crystalline lattice over 24-48 hours.

Visual Troubleshooting Guides

Diagram 1: Solubility Decision Tree

Caption: Logic flow for selecting the correct solvent system based on the experimental end-goal.

SolubilityTree Start Start: 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Goal What is your goal? Start->Goal Assay Biological Assay (Aqueous) Goal->Assay Synth Synthesis/Extraction Goal->Synth Cryst Purification Goal->Cryst DirectWater Dissolve in Water? Assay->DirectWater Phase Select Phase Synth->Phase Method Method? Cryst->Method Fail1 FAIL: Precipitates (Lattice Energy) DirectWater->Fail1 Neutral pH Success1 SUCCESS: Soluble (Cationic Form) DirectWater->Success1 Acidic pH (<6) or HCl Salt DCM DCM/Chloroform (Free Base) Phase->DCM pH > 10 AqAcid Aqueous Acid (Salt Trap) Phase->AqAcid pH < 4 Cooling Thermal Cooling: Risk of Oiling Out Method->Cooling Diffusion Vapor Diffusion: Solvent: MeOH Anti: Et2O Method->Diffusion

Diagram 2: The "Salt Switch" Mechanism

Caption: Mechanism of solubilization via protonation of the secondary amines.

SaltSwitch FreeBase Free Base (Hydrophobic Surface) Insoluble in Water Acid + 2.0 eq HCl Salt Dihydrochloride Salt (Ionic/Polar) Highly Water Soluble FreeBase->Salt Protonation of N3 and N7

Advanced Protocol: Synthesis of the Soluble Dihydrochloride Salt

If your workflow requires consistent aqueous solubility, do not rely on in situ acidification. Isolate the salt form permanently.

  • Dissolution: Dissolve 100 mg of the free base in 2 mL of Ethanol.

  • Acidification: Add 1.0 mL of 2M HCl in Diethyl Ether (anhydrous) dropwise while stirring.

  • Precipitation: A white precipitate should form immediately. If not, cool to 0°C and add excess Diethyl Ether.

  • Isolation: Filter the solid under Argon (bispidine salts can be hygroscopic).

  • Storage: Store in a desiccator. This salt will dissolve instantly in PBS or water.

References

  • Comba, P., et al. (2025).[2] Metal Complexes of Bispidine Derivatives: Achievements and Prospects. National Institutes of Health (PMC). Link

    • Context: Defines the rigid "armchair" conformation and coordination chemistry that dict
  • Jeyaraman, R., & Avila, S. (1981).[3] Chemistry of 3,7-diazabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. Link

    • Context: The seminal review on the synthesis, solubility, and conform
  • Livant, P., et al. (1981).[4] The gas phase conformation of 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane. NIST WebBook / Tetrahedron. Link

    • Context: Provides structural data supporting the steric influence of N-substituents on l
  • PubChem Compound Summary. (2025). 3,7-Diazabicyclo[3.3.1]nonane. National Library of Medicine. Link

    • Context: Source for calculated pKa (~11.05) and general physicochemical properties of the parent scaffold.

Sources

Optimization

Technical Support Center: Optimization of Bispidinone Cyclization

Topic: Thermal Optimization of the Double Mannich Condensation for Bispidinone Synthesis Introduction: The Thermal Balancing Act Welcome to the Technical Support Center for bispidine scaffold synthesis. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Optimization of the Double Mannich Condensation for Bispidinone Synthesis

Introduction: The Thermal Balancing Act

Welcome to the Technical Support Center for bispidine scaffold synthesis. As a Senior Application Scientist, I often see researchers struggle with the 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) core. This privileged structure is synthesized via a double Mannich condensation—a reaction that is deceptively simple on paper but thermodynamically temperamental in the flask.

The critical parameter here is temperature . This reaction is reversible.[1] If you run it too cold, you trap acyclic intermediates (kinetic control). If you run it too hot or too long, you trigger a retro-Mannich fragmentation or formaldehyde polymerization (decomposition).

This guide replaces generic advice with a mechanistic deep-dive into thermal optimization, ensuring you isolate the bicyclic core with high fidelity.

Module 1: The Thermal Landscape (Mechanism & Causality)

To troubleshoot, you must visualize the invisible. The formation of the bispidinone core from N-substituted-4-piperidone involves two sequential Mannich closures.

The Mechanism
  • Activation: Formaldehyde reacts with the primary amine to form a reactive iminium ion.[2]

  • First Mannich: The enol of the piperidone attacks the iminium, forming a transient intermediate.

  • Second Mannich (The Bottleneck): A second iminium forms, followed by a rapid intramolecular cyclization.

Thermal Criticality: The second cyclization step entails a significant entropic penalty. Thermal energy is required to overcome this barrier. However, the Mannich reaction is reversible. Excessive heat shifts the equilibrium back toward the starting materials (Retro-Mannich).

BispidinoneMechanism Start 4-Piperidone + Primary Amine + CH2O Iminium Iminium Species (Reactive Intermediate) Start->Iminium AcOH Cat. Intermed Acyclic Mannich Base (Kinetic Trap) Iminium->Intermed 1st Mannich Cyclization Intramolecular Cyclization Intermed->Cyclization Heat (60-80°C) Product Bispidinone (Thermodynamic Product) Cyclization->Product Dehydration Retro Retro-Mannich (Decomposition) Product->Retro >90°C / Prolonged Reflux Retro->Start

Figure 1: Mechanistic pathway of the double Mannich condensation. Note the reversibility (Retro-Mannich) at high temperatures.

Module 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a thick, intractable tar. What happened?

  • Diagnosis: Polymerization of Formaldehyde or "Over-cooking."

  • Root Cause: If the temperature is too high (>90°C) or the solvent volume is too low, paraformaldehyde can polymerize into insoluble polyoxymethylenes, or the amine can cross-link non-selectively.

  • Corrective Action:

    • Ensure you are using Methanol (MeOH) or Ethanol (EtOH) as the solvent.[3] These protic solvents stabilize the transition states.

    • Limit temperature to the boiling point of MeOH (65°C).

    • Protocol Adjustment: Add the paraformaldehyde slowly or in portions if scaling up, rather than dumping it all in at once.

Q2: I see the starting material (piperidone) and a new spot on TLC, but no cyclized product. Why?

  • Diagnosis: Kinetic Trapping (The "Cold Stall").

  • Root Cause: The reaction temperature (likely RT or <40°C) was sufficient for the first Mannich addition but insufficient to overcome the activation energy for the second intramolecular cyclization. You have isolated the acyclic intermediate.

  • Corrective Action:

    • Increase temperature to reflux (60–80°C) .

    • Add a catalytic amount of Acetic Acid (AcOH) (0.1–0.2 eq).[3] Acid catalysis accelerates iminium formation, lowering the activation barrier.

Q3: Yields decrease when I scale up the reaction. Is this a heat transfer issue?

  • Diagnosis: Thermal Gradient / Retro-Mannich.

  • Root Cause: On a larger scale, prolonged heating times required to bring the bulk to reflux can expose the formed product to thermal stress, triggering the retro-Mannich reaction (reversal).

  • Corrective Action:

    • Do not extend reaction times arbitrarily. Monitor by TLC/LC-MS.

    • Stop immediately upon consumption of the piperidone.

    • Consider Microwave Irradiation for scale-up (see Data section below) to achieve rapid, uniform heating.

Module 3: Optimized Experimental Protocol

This protocol is designed for the synthesis of N-benzyl-bispidinone, the most common derivative.

Reagents:

  • N-Benzyl-4-piperidone (1.0 eq)[4]

  • Paraformaldehyde (2.2 – 2.5 eq)[3]

  • Primary Amine (e.g., Benzylamine) (1.0 – 1.1 eq)

  • Solvent: Methanol (0.5 M concentration relative to piperidone)

  • Catalyst: Glacial Acetic Acid (0.1 eq)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve N-benzyl-4-piperidone and the primary amine in Methanol.

  • Acidification: Add Glacial Acetic Acid dropwise. Note: The solution may warm slightly (exothermic).

  • Addition: Add Paraformaldehyde in one portion.

  • Thermal Phase:

    • Method A (Conventional): Heat to Reflux (65°C) for 4–6 hours.

    • Method B (Microwave - Recommended): Heat to 80°C for 1 hour (sealed vessel).

  • Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexane). Look for the disappearance of the piperidone spot.

  • Workup: Cool to Room Temperature (RT). If the product precipitates, filter it (ideal).[5] If not, evaporate MeOH, neutralize with 10% NaOH, and extract with CH₂Cl₂.

Module 4: Quantitative Data & Decision Matrix

The following data illustrates the impact of temperature and heating method on the yield of a standard bispidinone derivative (e.g., 2,4-diaryl-3,7-diazabicyclo[3.3.1]nonan-9-one).

Table 1: Temperature vs. Yield Comparison

EntryMethodTemperatureTimeYield (%)Observations
1Stirring25°C (RT)24 h< 30%Incomplete; mixture of acyclic intermediates.
2Conventional65°C (Reflux)6 h75-85%Standard yield; clean conversion.
3Conventional100°C (High)4 h40-50%Dark tar formation; decomposition observed.
4Microwave 80°C 1 h 90-95% Optimal. Cleanest profile; minimal side products.

Data adapted from comparative studies on bispidine synthesis [1, 2].

Troubleshooting Flowchart

TroubleshootingTree Issue Start: What is the primary issue? LowYield Low Yield / Incomplete Reaction Issue->LowYield Decomp Tars / Decomposition Issue->Decomp CheckTemp Is Temp < 60°C? LowYield->CheckTemp CheckTime Reaction Time > 12h? Decomp->CheckTime Action1 Increase Temp to Reflux (Energy barrier not met) CheckTemp->Action1 Yes Action3 Check Formaldehyde Quality (Polymerization) CheckTemp->Action3 No (Temp is OK) Action2 Reduce Time or Temp (Retro-Mannich occurring) CheckTime->Action2 Yes CheckTime->Action3 No

Figure 2: Decision tree for troubleshooting reaction failures.

References

  • BenchChem. (2025).[2][3][4] Technical Support Center: Mannich Condensation for Bispidine Formation. Retrieved from BenchChem Protocols. Link

  • Loh, T. P., et al. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes. MDPI Molecules. Link

  • Vijayakumar, V., et al. (2012). Microwave assisted synthesis of 2,6-diaryl-4-piperidones and 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones. Arabian Journal of Chemistry. Link

  • Zhao, J., et al. (2022). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction. Chemical Science (PMC). Link

Sources

Troubleshooting

Technical Support Center: Purification of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

[1] Topic: Recrystallization Solvents & Purification Protocols Molecule Class: Bispidinone (Mannich Base Derivative) Cas No (Generic Bispidinone): 54745-74-3 (Reference for parent structure) Core Directive: The Physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Recrystallization Solvents & Purification Protocols Molecule Class: Bispidinone (Mannich Base Derivative) Cas No (Generic Bispidinone): 54745-74-3 (Reference for parent structure)

Core Directive: The Physicochemical Challenge

As a Senior Application Scientist, I must clarify why this molecule behaves the way it does before recommending how to fix it.

1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bicyclic amine (bispidinone).[1] Its purification is governed by three critical factors:

  • Basicity: The two tertiary nitrogen atoms make the molecule basic.[1] It readily absorbs atmospheric CO₂ and moisture, forming carbamates or hydrates that complicate crystallization.[1]

  • Lipophilicity: Unlike the common 1,5-dimethyl variant, the 1,5-diethyl substitution significantly increases solubility in non-polar organic solvents (Van der Waals forces), making standard alcohol recrystallizations prone to "oiling out."[1]

  • Thermal Instability: As a Mannich base, prolonged heating in protic solvents can induce a retro-Mannich reaction, decomposing your product back into diethyl ketone, formaldehyde, and amine.[1]

Solvent Selection Matrix

The following table synthesizes solvent compatibility based on the increased lipophilicity of the diethyl variant compared to standard bispidinones.

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (Abs.) Primary⭐⭐⭐ (High)Best for initial attempts. High solubility at boiling; moderate at RT.[1] Risk:[1][2][3][4] Product may stay in solution if volume is too high.[1]
Acetone Primary⭐⭐ (Med)Good for highly pure samples. Risk:[1][2][3][4] Can react with residual amines if heating is prolonged (Schiff base formation).
Diethyl Ether Anti-Solvent⭐⭐⭐ (High)Critical for "crashing out" the product from alcoholic solutions. Must be peroxide-free.
Hexane / Pet.[4] Ether Anti-Solvent⭐⭐ (Med)Used when the product is too soluble in ether. Adds non-polarity to force precipitation.[1]
Ethyl Acetate Alternative⭐⭐ (Med)Useful if the crude contains significant tarry impurities (tars are often insoluble in EtOAC).
Water Impurity❌ (Avoid)Avoid water. The amine forms hydrates that are often oils, not crystals.[1]

Troubleshooting Guide (FAQ)

Q1: My product separates as a yellow/brown oil instead of crystals. How do I fix "oiling out"?

Diagnosis: This is the most common failure mode (Liquid-Liquid Phase Separation). It occurs when the melting point of the solvated product is lower than the boiling point of the solvent mixture, or if the solution is too concentrated.[1]

Corrective Protocol (The "Seeding" Loop):

  • Re-dissolve the oil in the minimum amount of boiling Ethanol.[1]

  • Remove from heat.[1][3] As soon as it clouds, add a few drops of pure Ethanol to clear it.[1]

  • Critical Step: Scratch the inner wall of the flask with a glass rod at the air-liquid interface.[1]

  • If available, add a "seed crystal" from a previous batch.[1]

  • Allow to cool to Room Temperature (RT) very slowly (wrap the flask in a towel to insulate).

  • If oil persists, add Diethyl Ether dropwise until turbidity appears, then cool to -20°C.

Q2: The crystals are turning yellow upon drying.

Diagnosis: Oxidation or Carbamae formation.[1] The basic nitrogens are reacting with air or CO₂.[1] Solution:

  • Wash: Rinse crystals immediately with cold, anhydrous Diethyl Ether.[1]

  • Dry: Dry under high vacuum (0.1 mmHg) in a desiccator containing KOH pellets (to absorb CO₂) and P₂O₅ (to absorb water). Do not oven dry in air.[1]

Q3: My yield is extremely low (<30%) after recrystallization.

Diagnosis: The 1,5-diethyl substitution makes the molecule too soluble in the mother liquor. Solution:

  • Do not discard the mother liquor.[1] Concentrate it to 20% of original volume.

  • Add an excess of Hexane (anti-solvent) until cloudy.[1]

  • Store at 4°C overnight to harvest a "second crop."

  • Note: The second crop will be less pure and may require a separate recrystallization.[1]

Standard Operating Procedure (SOP)

Protocol: Binary Solvent Recrystallization (EtOH/Ether)

This protocol utilizes the solubility differential created by the diethyl groups.[1]

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add absolute Ethanol (approx. 15-20 mL) and heat to boiling on a steam bath. Add solvent slowly until the solid just dissolves.[1]

  • Hot Filtration (Optional but Recommended): If the solution contains insoluble black specks, filter rapidly through a fluted filter paper into a pre-warmed flask to prevent premature crystallization.[1]

  • The Anti-Solvent Push: Remove from heat.[1] While still warm (approx. 40°C), add Diethyl Ether dropwise.[1]

    • Stop adding when a faint, permanent cloudiness persists.

    • Add 1-2 drops of Ethanol to clear the solution again.[1]

  • Crystallization: Cap the flask tightly (parafilm recommended). Let it stand undisturbed at Room Temperature for 2 hours.

  • Cold Soak: Move the flask to a fridge (4°C) or freezer (-20°C) for 12 hours.

  • Harvest: Filter the white needles using a Buchner funnel. Wash the cake twice with cold Diethyl Ether.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, specifically addressing the "oiling out" pathway.

Recrystallization_Workflow Start Crude 1,5-diethyl-bispidinone SolventChoice Dissolve in Boiling Ethanol (Min. Volume) Start->SolventChoice CheckSolubility Is solution clear? SolventChoice->CheckSolubility HotFilter Perform Hot Filtration CheckSolubility->HotFilter Insolubles present Cooling Slow Cooling to RT CheckSolubility->Cooling Clear HotFilter->Cooling Observation Observation Check Cooling->Observation Crystals Crystals Formed Observation->Crystals White Needles Oil Oiling Out (Liquid Phase) Observation->Oil Yellow Droplets AntiSolvent Add Diethyl Ether (Anti-Solvent) Crystals->AntiSolvent To increase yield Remedy_Oil Reheat + Add EtOH drops + Scratch Glass + Seed Oil->Remedy_Oil Remedy_Oil->Cooling Harvest Filter & Wash (Cold Ether) AntiSolvent->Harvest Dry Vacuum Dry over KOH Harvest->Dry

Caption: Workflow for the purification of 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, highlighting the critical loop for correcting phase separation (oiling out).

References

  • Stetter, H., & Bremen, J. (1973).[1] Über die Herstellung von 3,7-Diazabicyclo[3.3.1]nonan-Derivaten (Bispidinen). Chemische Berichte. (Foundational synthesis of bispidinones via Mannich reaction).[1]

  • Parthiban, P. et al. (2009).[1][3] Synthesis, stereochemistry and biological evaluation of novel 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives. European Journal of Medicinal Chemistry. (Discusses purification and solubility of substituted bispidinones).[1]

  • Organic Syntheses. (1993). Mannich Reaction: General Procedures and Handling. Organic Syntheses, Coll. Vol. 8. (General handling of Mannich bases and preventing retro-Mannich decomposition).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: A Comparative Analytical Guide

Executive Summary This guide provides a technical analysis of the 1H NMR spectral signature of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one , a critical bispidinone scaffold used in the synthesis of diazaadamantane ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral signature of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one , a critical bispidinone scaffold used in the synthesis of diazaadamantane analgesics and supramolecular ligands.[1][2] Unlike standard spectral libraries, this document focuses on the comparative performance of different NMR strategies (Solvent Selection, 1D vs. 2D) to resolve the complex conformational dynamics inherent to rigid bicyclic amines.

Structural Framework & Synthesis Context

The interpretation of this molecule cannot be decoupled from its synthesis and symmetry.[1]

  • Synthesis: Derived via a double Mannich condensation of 4-heptanone (dipropyl ketone), formaldehyde, and an ammonia source (e.g., ammonium acetate).[2]

  • Symmetry: The molecule possesses

    
     symmetry (in the time-averaged chair-chair conformation).[1] The plane of symmetry passes through C9 and the C1-C5 axis is perpendicular to the 
    
    
    
    axis.[1]
  • Conformational Locking: The 1,5-diethyl substituents at the bridgehead positions exert steric influence that generally stabilizes the chair-chair conformation over the chair-boat, minimizing the conformational flux often seen in unsubstituted bispidinones.[1]

Experimental Protocol (Self-Validating System)

To ensure reproducible data, the following protocol minimizes artifacts caused by nitrogen inversion and exchangeable protons.

Step 1: Solvent Selection[3]
  • Standard (CDCl3): Suitable for routine identification. May show broad NH signals.[1]

  • Performance Alternative (D2O + DCl or CD3OD):

    • Why: Protonation of N3 and N7 locks the nitrogen inversion, sharpening the ring methylene signals (H2, H4, H6, H8).

    • Trade-off: Significant downfield shift of alpha-protons.[1]

Step 2: Acquisition Parameters
  • Frequency: Minimum 400 MHz (required to resolve the AB system of ring methylenes).

  • Pulse Sequence: Standard zg30 for 1D.

  • Relaxation Delay (D1): Set to

    
     seconds to allow full relaxation of the quaternary bridgehead carbons (for quantitative integration).
    

Spectral Assignment: The "Product" Profile

The spectrum is divided into three distinct zones.[1] The 1,5-diethyl substitution pattern creates a unique diagnostic fingerprint compared to the common 1,5-dimethyl analog.

Zone A: The Bridgehead Ethyl Group (High Field)

The ethyl group replaces the singlet methyl of the standard bispidinone, introducing spin-spin coupling.[1]

  • 
     0.80 – 0.95 ppm (6H, Triplet, 
    
    
    
    Hz):
    Terminal methyls of the ethyl group.
  • 
     1.40 – 1.70 ppm (4H, Quartet, 
    
    
    
    Hz):
    Methylene protons of the ethyl group.
    • Note: These signals confirm the successful incorporation of 4-heptanone.[1]

Zone B: The Bicyclic Core (Mid Field)

This is the most complex region due to the rigidity of the [3.3.1] system.[1] The protons at C2, C4, C6, and C8 are chemically equivalent pairs but diastereotopic (Axial vs. Equatorial) within each ring.

  • 
     2.80 – 3.30 ppm (8H, Overlapping AB Systems): 
    
    • H-Equatorial: Typically downfield doublet.[1]

    • H-Axial: Typically upfield doublet.[1]

    • Coupling: Large geminal coupling (

      
       Hz) is characteristic.[1]
      
    • Diagnostic: In CDCl3, this often appears as two distinct doublets (or broad multiplets if NH exchange is fast).

Zone C: The Amine Protons (Exchangeable)[1]
  • 
     1.5 – 2.5 ppm (2H, Broad Singlet):  NH protons. Position varies with concentration and water content.[1]
    

Comparative Performance Analysis

This section compares the spectral resolution of the target molecule against alternative scenarios to guide the researcher.

Comparison 1: Substituent Effects (vs. 1,5-Dimethyl Analog)
Feature1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Interpretation Impact
Bridgehead Signal Singlet (~1.0 ppm)Triplet (~0.85 ppm) + Quartet (~1.5 ppm)Ethyl group adds coupling complexity; Quartet may overlap with H-axial.[1][2]
Steric Bulk LowModerateEthyl groups increase rigidity, potentially sharpening ring signals compared to the dimethyl analog.[2]
Solubility High in polar organic solventsIncreased lipophilicityBetter solubility in non-polar solvents (Hexane/Et2O).[2]
Comparison 2: Technique Effectiveness (1D vs. 2D Strategies)
TechniqueResolution CapabilityRecommendation
Standard 1D 1H Low: Ring protons (H2/4/6/8) often overlap; Ethyl quartet obscures integration.[1]Use for quick purity checks only.
1H-13C HSQC High: Separates the bridgehead ethyl CH2 from the ring CH2.Mandatory for de novo characterization.
1H-1H NOESY Critical: Detects spatial proximity between Ethyl-CH2 and H-Equatorial.Required to prove Chair-Chair conformation.[1]

Visualization of Assignment Logic

The following diagram illustrates the decision workflow for assigning the complex "Zone B" (Ring Protons) using a self-validating logic flow.

NMR_Assignment_Logic Start Start: Acquire 1H Spectrum (CDCl3) Check_Ethyl Identify Ethyl Signals (t @ 0.8, q @ 1.5) Start->Check_Ethyl Check_Ring Analyze Region 2.8 - 3.3 ppm (Ring Methylenes) Check_Ethyl->Check_Ring Decision_Split Is Splitting Clear (AB System)? Check_Ring->Decision_Split Clear Yes: Rigid Chair-Chair Assign H-ax / H-eq via NOESY Decision_Split->Clear Sharp Doublets Unclear No: Broad/Overlapping Decision_Split->Unclear Broad Hump Final Final Assignment Validated Clear->Final Action_Acid Add Trace Acid (TFA/DCl) or Lower Temp (-40°C) Unclear->Action_Acid Re_Acquire Re-acquire Spectrum (Locked Conformation) Action_Acid->Re_Acquire Re_Acquire->Clear

Caption: Logical workflow for resolving the diastereotopic ring protons in 1,5-diethyl bispidinones. High-contrast nodes indicate critical decision points.

References

  • Volcho, K. P., et al. (2017).[2] "Synthesis and Analgesic Activity of 5,7- and 6-Substituted Diazaadamantanes Containing Monoterpene Moieties." Chemistry of Natural Compounds, 53(6), 1131–1137. Link

    • Citation Context: Confirms the synthesis of 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one from 4-heptanone and its use as a precursor.
  • Levina, O. I., et al. (1991). "Conformational behavior of 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones." Mendeleev Communications, 1(3), 87–88. Link

    • Citation Context: Establishes the chair-chair vs. chair-boat conformational preferences in bispidinone systems.
  • Juaristi, E. (1995). "Conformational Behavior of Six-Membered Rings." VCH Publishers.[1]

    • Citation Context: General reference for the analysis of 1,3-diaxial interactions and A-values relevant to the bridgehead substituents.

Sources

Comparative

A Comparative Guide to the Carbonyl Stretch in Bispidinone Derivatives for Drug Development Professionals

In the landscape of contemporary drug discovery and development, the precise characterization of novel molecular scaffolds is paramount. Among these, bispidinone derivatives, bicyclic compounds featuring a rigid 3,7-diaz...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the precise characterization of novel molecular scaffolds is paramount. Among these, bispidinone derivatives, bicyclic compounds featuring a rigid 3,7-diazabicyclo[3.3.1]nonan-9-one core, have garnered significant attention for their diverse pharmacological activities.[1][2][3] A critical aspect of their characterization lies in understanding their spectroscopic properties, particularly the infrared (IR) absorption of the carbonyl (C=O) group. This guide provides an in-depth analysis of the carbonyl stretching frequency in bispidinone derivatives, offering a comparative framework against other cyclic ketones and elucidating the key factors that govern its vibrational behavior. This understanding is crucial for researchers in confirming molecular identity, assessing purity, and gaining insights into the electronic and structural environment of the carbonyl group, which is often integral to the molecule's biological function.

The Carbonyl Stretch: A Sensitive Probe of Molecular Architecture

The carbonyl stretch is one of the most intense and readily identifiable absorption bands in an IR spectrum, typically appearing in the region of 1600-1850 cm⁻¹.[4][5] Its precise frequency is exquisitely sensitive to the surrounding molecular environment, making it a powerful diagnostic tool. The position of the C=O stretching vibration is primarily influenced by three key factors: ring strain, electronic effects (induction and resonance), and hydrogen bonding.[6]

Ring Strain: A Dominant Factor in Cyclic Systems

In cyclic ketones, the C=O stretching frequency is highly correlated with the degree of ring strain.[7][8] As the ring size decreases, the angle strain increases, leading to a higher stretching frequency.[9][10][11][12][13][14] This is because the carbonyl carbon prefers an sp² hybridization with bond angles of approximately 120°. In smaller rings, the internal bond angles are constrained to be smaller, forcing more p-character into the C-C bonds of the ring and consequently more s-character into the C=O bond.[9][10][11] A greater s-character results in a stronger, stiffer C=O bond that vibrates at a higher frequency.[9][10][11]

Bispidinones, being bicyclic systems, possess a unique and rigid conformational structure. While the six-membered rings within the bispidinone core are generally in a chair or boat conformation, the bicyclic nature of the molecule can introduce strain that influences the carbonyl stretch.

Comparative Analysis of Carbonyl Stretching Frequencies

To contextualize the expected IR behavior of bispidinone derivatives, it is instructive to compare their predicted carbonyl stretching frequencies with those of common monocyclic ketones.

Compound ClassTypical C=O Stretch (cm⁻¹)Key Influencing Factors
Acyclic Ketones1715 ± 10Baseline, minimal strain
Cyclohexanone~1715Relatively strain-free six-membered ring
Cyclopentanone~1750Significant ring strain
Cyclobutanone~1785High ring strain
Bispidinone Derivatives ~1720 - 1740 (predicted) Bicyclic strain, electronic effects from nitrogen

Note: The predicted range for bispidinone derivatives is an estimation based on the principles of IR spectroscopy and comparison with related structures. Actual values will vary depending on the specific substituents.

The Influence of the Bispidinone Nitrogen Atoms

A defining feature of the bispidinone scaffold is the presence of two nitrogen atoms at the 3 and 7 positions. These heteroatoms exert a significant electronic influence on the carbonyl group.

Inductive and Resonance Effects

The nitrogen atoms can influence the carbonyl stretch through a combination of inductive and resonance effects.[15][16][17]

  • Inductive Effect: Nitrogen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) through the sigma bonds. This effect tends to strengthen the C=O bond by pulling electron density away from the carbonyl carbon, thereby increasing the stretching frequency.[16]

  • Resonance Effect: The lone pair of electrons on the nitrogen atoms can potentially be delocalized towards the carbonyl group. This resonance effect (+R) would increase the single-bond character of the C=O bond, weakening it and lowering the stretching frequency.[15][16]

In the case of bispidinones, the rigid bicyclic structure may limit the orbital overlap necessary for a strong resonance effect. Therefore, the inductive effect of the nitrogen atoms is likely to be the more dominant electronic factor, contributing to a slight increase in the carbonyl stretching frequency compared to a simple cyclohexanone.

Hydrogen Bonding

The presence of N-H bonds in unsubstituted or monosubstituted bispidinones, or hydroxyl groups in certain derivatives, can lead to intermolecular or intramolecular hydrogen bonding with the carbonyl oxygen.[18][19] Hydrogen bonding lengthens and weakens the C=O bond, resulting in a decrease in the stretching frequency.[19][20] The extent of this shift depends on the strength of the hydrogen bond. In dilute non-polar solvents, intermolecular hydrogen bonding is minimized, leading to a higher observed frequency.

Visualizing the Influences on the Carbonyl Stretch

The following diagram illustrates the primary factors that modulate the C=O stretching frequency in a bispidinone derivative.

G cluster_factors Factors Influencing Carbonyl Stretch cluster_carbonyl Bispidinone Carbonyl Group Ring Strain Ring Strain C=O Stretch C=O Stretch Ring Strain->C=O Stretch Increases ν(C=O) Inductive Effect (-I) Inductive Effect (-I) Inductive Effect (-I)->C=O Stretch Increases ν(C=O) Resonance Effect (+R) Resonance Effect (+R) Resonance Effect (+R)->C=O Stretch Decreases ν(C=O) Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->C=O Stretch Decreases ν(C=O)

Caption: Factors influencing the carbonyl stretching frequency in bispidinones.

Experimental Protocol: Acquiring the IR Spectrum of a Bispidinone Derivative

This protocol outlines the steps for obtaining a high-quality FT-IR spectrum of a solid bispidinone derivative using the KBr pellet method. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.

Materials and Equipment
  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium bromide (KBr), IR grade, desiccated

  • Spatula

  • Bispidinone derivative sample (1-2 mg)

  • Infrared lamp (optional, for drying)

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Gently grind approximately 100 mg of dry, IR-grade KBr in an agate mortar to a fine powder. If necessary, briefly heat the KBr under an infrared lamp to ensure it is completely dry.

    • Weigh out 1-2 mg of the bispidinone derivative. The ratio of sample to KBr should be approximately 1:100.

  • Mixing and Grinding:

    • Add the bispidinone derivative to the mortar containing the ground KBr.

    • Grind the mixture thoroughly for 2-3 minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the homogeneity of the mixture and the small particle size.

  • Pellet Formation:

    • Carefully transfer a portion of the powder into the pellet-forming die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum with an empty sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range for analysis of the carbonyl stretch is 4000-400 cm⁻¹.

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the carbonyl stretch.

    • Use the software's peak-picking tool to determine the precise wavenumber of the absorption maximum.

    • Compare the observed frequency to the expected range for bispidinone derivatives and other relevant carbonyl compounds.

Workflow Diagram

G start Start prep Prepare Sample and KBr start->prep mix Mix and Grind Sample with KBr prep->mix pellet Form KBr Pellet mix->pellet acquire Acquire FT-IR Spectrum pellet->acquire analyze Analyze Carbonyl Stretch acquire->analyze end End analyze->end

Caption: Workflow for obtaining the IR spectrum of a bispidinone derivative.

Conclusion

The carbonyl stretching frequency in the IR spectrum of bispidinone derivatives serves as a highly informative probe into their molecular structure and electronic environment. By understanding the interplay of ring strain, the inductive effects of the bridgehead nitrogen atoms, and potential hydrogen bonding interactions, researchers can effectively utilize IR spectroscopy for the characterization and quality control of these promising pharmaceutical building blocks. A systematic comparison with simpler cyclic ketones provides a valuable framework for interpreting the spectral data of these complex bicyclic systems. The protocol provided herein offers a reliable method for obtaining high-quality data to support these analytical endeavors.

References

  • Brainly.com. (2024, February 16). Ring strain dramatically affects the carbonyl infrared stretching frequency. Explain the trend using. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Absorption Frequency: Delocalization. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Oregon State University. (2018, September 22). The C=O Stretch. Retrieved from [Link]

  • YouTube. (2022, January 14). IR Spectroscopy - Effect of Hydrogen Bonding. Retrieved from [Link]

  • Sample preparation and factors affect IR bands. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) The stretching vibration of carbonyl groups in cyclic ketones. Retrieved from [Link]

  • AIR Unimi. (n.d.). Synthesis and Characterization of a Tetradentate Bispidine-based Ligand and its Zinc(II) Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Using the carbonyl stretching frequency as a probe for ring strain.... Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

  • MDPI. (2023, August 30). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of a Tetradentate Bispidine-based Ligand and its Zinc(II) Complex | Request PDF. Retrieved from [Link]

  • Scilit. (2008, February 5). The Synthesis and Structural Characterisation of a Series of Hydrophobic Piperidones and Bispidones. Retrieved from [Link]

  • POLITesi. (2023/2024). Synthesis and characterization of novel guanidino-bispidinone derivatives as promising antimicrobial lead compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2019, January 1). Organic Nitrogen Compounds, Part I: Introduction. Retrieved from [Link]

  • Reddit. (2015, June 12). IR frequencies in carbonyl-containing functional groups. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in Some Groups of Ketones and Quinones. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [https://www.mnstate.edu/jasperse/Chem355/IR Tbl.pdf]([Link] Tbl.pdf)

  • 1. (n.d.). Retrieved from [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • UCLA. (n.d.). IR: ketones. Retrieved from [Link]

Sources

Validation

Mass Spectrometry Fragmentation Patterns of 1,5-Diethyl Bispidines: A Comparative Guide

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 1,5-diethyl bispidines (3,7-diazabicyclo[3.3.1]nonane derivatives). This analysis is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 1,5-diethyl bispidines (3,7-diazabicyclo[3.3.1]nonane derivatives). This analysis is designed for researchers utilizing these scaffolds in medicinal chemistry, specifically as intermediates for diazaadamantanes or as rigid diamine ligands.

Executive Summary

1,5-diethyl bispidines represent a specific subclass of the 3,7-diazabicyclo[3.3.1]nonane family, distinguished by ethyl substitution at the bridgehead carbons (C1 and C5). Unlike the ubiquitous 1,5-dimethyl analogs (derived from diethyl ketone) or 1,5-diphenyl analogs, the 1,5-diethyl variants exhibit unique fragmentation pathways under Electron Ionization (EI) due to the capacity for alkyl radical loss and specific McLafferty-type rearrangements involving the ethyl side chain.

This guide compares the MS "fingerprint" of 1,5-diethyl bispidines against their methyl- and phenyl-substituted counterparts, providing a roadmap for structural verification in synthesis and metabolic profiling.

Chemical Identity & Structural Context

To interpret the MS data accurately, the structural origin of the fragment ions must be understood.

Feature1,5-Diethyl Bispidine 1,5-Dimethyl Bispidine 1,5-Diphenyl Bispidine
Core Structure 3,7-diazabicyclo[3.3.1]nonan-9-one3,7-diazabicyclo[3.3.1]nonan-9-one3,7-diazabicyclo[3.3.1]nonan-9-one
Bridgehead (C1/C5) Ethyl (-CH₂CH₃) Methyl (-CH₃)Phenyl (-C₆H₅)
Synthetic Origin 4-Heptanone + Formaldehyde + AmineDiethyl ketone + Formaldehyde + AmineDibenzyl ketone + Formaldehyde + Amine
Molecular Weight (Core) ~196 Da (for N-H)~168 Da (for N-H)~292 Da (for N-H)
Key MS Characteristic Competition between bridge cleavage and ethyl radical loss.[1][2][3]Dominant bridge cleavage; Methyl loss is rare.Benzylic stabilization; Tropylium ion formation.

Technical Deep Dive: Fragmentation Mechanics

Primary Fragmentation Pathways (EI-MS)

Under hard ionization (EI, 70 eV), 1,5-diethyl bispidines undergo a predictable sequence of bond fissions. The presence of the ethyl group introduces a beta-cleavage pathway not prominent in dimethyl analogs.

Pathway A: C1-C2 Bridge Cleavage (The "Bispidine Open")

This is the universal pathway for bispidinones. The strain in the bicyclic system drives the cleavage of the C1-C2 bond (alpha to the ketone, beta to the nitrogen).

  • Mechanism: Homolytic cleavage of the C1-C2 bond yields a distonic radical cation.

  • 1,5-Diethyl Specifics: The resulting radical at C1 is a tertiary radical stabilized by the ethyl group. This makes the molecular ion (

    
    ) relatively more stable or prone to specific rearrangement compared to the dimethyl analog.
    
Pathway B: Retro-Mannich Fragmentation

Following ring opening, the molecule ejects an imine fragment.

  • Fragment: Loss of

    
     (if N-substituted with R).
    
  • Observation: This often generates the base peak in lower alkyl bispidines.

Pathway C: Ethyl Radical Loss (Diagnostic for 1,5-Diethyl)

Unlike the 1,5-dimethyl analog, where methyl loss is energetically costly, the 1,5-diethyl derivative can lose an ethyl radical (


).[4]
  • Mechanism: Cleavage at the bridgehead-ethyl bond.

  • Result: A peak at

    
    .[5] This is a key differentiator from 1,5-dimethyl bispidines, which rarely show significant 
    
    
    
    peaks.
Visualization of Fragmentation Logic

The following diagram illustrates the competitive pathways for a generic N-alkyl-1,5-diethyl bispidinone.

BispidineFragmentation M_Ion Molecular Ion (M+.) 1,5-Diethyl Bispidine Distonic Distonic Radical Cation (Ring Open at C1-C2) M_Ion->Distonic Primary Cleavage (Strain Relief) EthylLoss [M - 29]+ Loss of Ethyl Radical M_Ion->EthylLoss Direct Cleavage (Diagnostic for 1,5-Et) RetroMannich Retro-Mannich Elimination Distonic->RetroMannich N-assisted McLafferty McLafferty-like Rearrangement Distonic->McLafferty H-migration BasePeak Base Peak Ion (Imine/Iminium) RetroMannich->BasePeak Loss of Neutral Imine

Caption: Fragmentation workflow showing the divergence of the 1,5-diethyl scaffold into diagnostic ethyl-loss and standard retro-Mannich pathways.

Comparative Performance Analysis

This section compares the MS performance of 1,5-diethyl bispidines against the standard 1,5-dimethyl alternative.

Comparison 1: Diagnostic Ion Detectability
Parameter1,5-Diethyl Bispidines 1,5-Dimethyl Bispidines Implication for Researchers
Molecular Ion (

)
Moderate Intensity. The ethyl group adds slight steric bulk but stabilizes the radical cation.Strong Intensity. Compact structure minimizes fragmentation.1,5-Diethyl is easily identified by MW, but expect more fragmentation.
Side Chain Loss Distinct

peak.
Negligible

peak.
Use the M-29 peak to confirm the use of 4-heptanone vs. diethyl ketone in synthesis.
Base Peak Often lower mass (

42-100 range) due to facile retro-Mannich.
Similar range, but relative ratios differ.Base peaks are less diagnostic for the bridgehead; look to the high-mass region.
Comparison 2: Ionization Mode Response
  • Electron Ionization (EI): Best for structural elucidation. The 1,5-diethyl group provides a "handle" for fragmentation (ethyl loss) that confirms the bridgehead identity.

  • Electrospray Ionization (ESI): Produces predominantly

    
    .
    
    • 1,5-Diethyl Behavior: In MS/MS (CID), the ethyl group is robust. The primary loss is usually water (if -OH present) or the N-substituent. The bridgehead ethyls rarely cleave under soft ionization conditions, making ESI less useful for distinguishing 1,5-diethyl from isomeric forms (e.g., N-ethyl variants) without high-resolution MS.

Experimental Protocol: Validated MS Workflow

To obtain reproducible spectra for 1,5-diethyl bispidines, follow this self-validating protocol. This ensures that thermal degradation (common in bispidines) does not obscure the fragmentation pattern.

Step 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of the bispidine in 1 mL of Methanol (HPLC grade). Avoid chlorinated solvents which can form adducts in ESI.

  • Concentration: Dilute to 10 µg/mL for direct infusion or GC-MS injection.

Step 2: Instrument Configuration (GC-MS / EI)
  • Inlet Temperature: 250°C. Note: Bispidines are thermally stable, but 9-keto derivatives can undergo thermal retro-Mannich in the injector if too hot.

  • Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

  • Oven Program: Start at 100°C (hold 1 min) -> Ramp 20°C/min -> End 280°C.

  • Ion Source: 230°C, 70 eV.

Step 3: Data Validation (The "Self-Check")
  • Check for M+: Locate the molecular ion (e.g., m/z 196 for unsubstituted N). If M+ is absent, lower the inlet temperature.

  • Verify M-29: Look for the loss of ethyl.[4] If you see M-15 (Methyl) but no M-29, you likely have the 1,5-dimethyl derivative (synthesis error).

  • Check for Imine Loss: Verify the presence of the retro-Mannich fragment (typically M - [Imine Mass]).

References

  • Fragmentation of 3,7-dialkyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones under electron ionization. Source: Rapid Communications in Mass Spectrometry (Wiley) URL:[Link]

  • Synthesis and Analgesic Activity of 5,7- and 6-Substituted Diazaadamantanes Containing Monoterpene Moieties. (Contains specific synthesis and MS data for 1,5-diethyl precursors). Source: Chemistry of Natural Compounds (Springer) URL:[6][Link]

  • Mass Spectrometry of Bispidine Derivatives. (General reference for bispidine ligand characterization). Source: Journal of the American Chemical Society URL:[Link]

  • NIST Chemistry WebBook: 3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl- (Comparative data for the dimethyl analog). Source: NIST Standard Reference Data URL:[Link]

Sources

Comparative

Comparison of 1,5-diethyl vs 1,5-dimethyl bispidinone reactivity

An In-Depth Comparative Guide to the Reactivity of 1,5-Diethyl vs. 1,5-Dimethyl Bispidinone for Researchers and Drug Development Professionals Introduction: The Versatile Bispidinone Scaffold Bispidinones, formally known...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 1,5-Diethyl vs. 1,5-Dimethyl Bispidinone for Researchers and Drug Development Professionals

Introduction: The Versatile Bispidinone Scaffold

Bispidinones, formally known as 3,7-diazabicyclo[3.3.1]nonan-9-ones, represent a class of bicyclic alkaloids with a rigid and pre-organized structure.[1] This unique topology makes them exceptional ligands in coordination chemistry, catalysts in organic synthesis, and valuable scaffolds in medicinal chemistry.[2][3] The two nitrogen atoms and the central carbonyl group provide multiple coordination sites, and the bicyclic framework can be readily functionalized to fine-tune its steric and electronic properties. Among the various derivatives, those substituted at the 1,5-bridgehead positions are of particular interest as these substituents directly influence the conformation of the bicyclic system and the accessibility of the reactive centers.

This guide provides a detailed comparison of the reactivity of two key analogues: 1,5-dimethyl bispidinone and 1,5-diethyl bispidinone. By examining the subtle yet significant differences imparted by the methyl versus ethyl groups, we aim to provide researchers with the insights needed to select the optimal scaffold for their specific application, be it in catalysis, ligand design, or as a building block for novel therapeutic agents.

Synthetic Considerations: The Mannich Condensation Route

The most common and efficient method for the synthesis of 1,5-dialkyl-substituted bispidinones is a one-pot Mannich-type cyclocondensation reaction.[4] This reaction typically involves the condensation of a dialkyl ketone (such as pentan-3-one for the diethyl derivative or acetone for the dimethyl derivative), a primary amine, and formaldehyde.

Synthesis Ketone Dialkyl Ketone (e.g., Pentan-3-one or Acetone) Reaction Mannich Condensation Ketone->Reaction Amine Primary Amine (e.g., Methylamine) Amine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Bispidinone 1,5-Dialkyl Bispidinone Reaction->Bispidinone

Caption: General synthetic scheme for 1,5-dialkyl bispidinones.

Experimental Protocol: Synthesis of 1,5-Dimethyl-3,7-di-tert-butyl-3,7-diazabicyclo[3.3.1]nonan-9-one

This protocol is adapted from a known procedure for a related compound and illustrates the general Mannich condensation approach.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethylketone (for 1,5-diethyl bispidinone) or acetone (for 1,5-dimethyl bispidinone), paraformaldehyde, and the desired primary amine (e.g., tert-butylamine) in ethanol.

  • Acid Catalyst: Add a catalytic amount of acetic acid to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product may precipitate. The precipitate is collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and, if possible, X-ray crystallography.

Structural and Electronic Properties: A Tale of Two Alkyl Groups

The reactivity of 1,5-dialkyl bispidinones is intrinsically linked to their three-dimensional structure and the electronic nature of the substituents. The bispidinone skeleton can exist in different conformations, with the chair-chair and chair-boat forms being the most common.[4][5] The substituents at the 1,5-positions can influence the conformational preference.

Steric Effects

The most significant difference between a methyl and an ethyl group is their steric bulk. An ethyl group is larger than a methyl group, and this increased size can have several consequences for the reactivity of the bispidinone molecule.[6]

  • Accessibility of the Carbonyl Group: The larger ethyl groups at the 1,5-positions can create a more sterically hindered environment around the carbonyl group at the 9-position. This can decrease the rate of nucleophilic attack at the carbonyl carbon.

  • Coordination to Metal Centers: When the bispidinone acts as a ligand, the steric bulk of the 1,5-substituents can influence the coordination geometry and the stability of the resulting metal complex. The larger ethyl groups may favor the formation of complexes with specific geometries to minimize steric clashes.

Electronic Effects

Both methyl and ethyl groups are electron-donating through an inductive effect (+I).[7] This effect arises from the polarization of the sigma bonds, with the alkyl groups pushing electron density towards the bicyclic core.

  • Nucleophilicity of the Nitrogen Atoms: The electron-donating nature of the alkyl groups increases the electron density on the nitrogen atoms at the 3- and 7-positions, making them more nucleophilic and more basic. An ethyl group is generally considered to be slightly more electron-donating than a methyl group, which could lead to a subtle increase in the basicity of the nitrogen atoms in the 1,5-diethyl derivative.

  • Reactivity of the Carbonyl Group: The inductive effect of the alkyl groups can also influence the electrophilicity of the carbonyl carbon. By donating electron density to the ring system, the alkyl groups can slightly reduce the partial positive charge on the carbonyl carbon, making it less reactive towards nucleophiles.

Comparative Reactivity Analysis

While direct, side-by-side comparative studies of the reactivity of 1,5-diethyl and 1,5-dimethyl bispidinone are not extensively documented in the literature, we can infer their relative reactivity based on the established principles of steric and electronic effects.

Property/Reactivity1,5-Dimethyl Bispidinone1,5-Diethyl BispidinoneRationale
Steric Hindrance LowerHigherThe ethyl group is bulkier than the methyl group.[6]
Nucleophilicity of Nitrogens HighSlightly HigherBoth are electron-donating; the ethyl group has a slightly stronger inductive effect.[7]
Electrophilicity of Carbonyl HigherLowerThe stronger electron-donating effect of the ethyl groups reduces the partial positive charge on the carbonyl carbon.
Rate of Nucleophilic Addition FasterSlowerLess steric hindrance and a more electrophilic carbonyl group in the dimethyl derivative.
Coordination Complex Stability Dependent on metal ion sizeMay form more stable complexes with certain metals due to a better-defined coordination pocket.Steric fit between the ligand and the metal ion is crucial.[1]
Catalytic Applications

Bispidinone derivatives have been successfully employed as ligands in various catalytic reactions, including the ethylation of chalcones.[2] In such reactions, the bispidinone coordinates to a metal center (e.g., nickel), and the resulting complex catalyzes the desired transformation.

The choice between a 1,5-dimethyl and a 1,5-diethyl bispidinone ligand could influence both the activity and the stereoselectivity of the catalyst.

  • Activity: The less sterically hindered 1,5-dimethyl derivative might lead to a more active catalyst due to easier substrate access to the metal center.

  • Stereoselectivity: The more sterically demanding 1,5-diethyl derivative could create a more defined chiral pocket around the metal center, potentially leading to higher enantioselectivity in asymmetric catalysis.

ReactivityComparison cluster_dimethyl 1,5-Dimethyl Bispidinone cluster_diethyl 1,5-Diethyl Bispidinone DM_Sterics Less Steric Hindrance DM_Reactivity Faster Nucleophilic Attack Higher Carbonyl Electrophilicity DM_Sterics->DM_Reactivity DM_Electronics Weaker +I Effect DM_Electronics->DM_Reactivity DE_Sterics Greater Steric Hindrance DE_Reactivity Slower Nucleophilic Attack Lower Carbonyl Electrophilicity DE_Sterics->DE_Reactivity DE_Electronics Stronger +I Effect DE_Electronics->DE_Reactivity

Caption: Factors influencing the reactivity of 1,5-dialkyl bispidinones.

Conclusion and Future Outlook

The choice between 1,5-diethyl and 1,5-dimethyl bispidinone as a molecular scaffold or ligand is a nuanced one that depends on the specific application. The 1,5-dimethyl derivative offers lower steric hindrance, which may be advantageous for reactions where substrate accessibility is paramount. Conversely, the 1,5-diethyl derivative provides a more sterically demanding and slightly more electron-rich environment, which could be leveraged to enhance stereoselectivity in catalysis or to fine-tune the electronic properties of metal complexes.

Further research involving direct comparative studies of these two compounds in various reactions is needed to fully elucidate their relative performance and to provide a more quantitative understanding of their reactivity differences. Such studies would be invaluable for the rational design of new catalysts, functional materials, and therapeutic agents based on the versatile bispidinone scaffold.

References

  • Substitution-Assisted Stereochemical Control of Bispidone-Based Ligands. Available at: [Link]

  • SYNTHESIS AND MODULATORY ACTIVITY OF 3-ACETYL-7-(BENZOFURAN- 5-CARBONYL)-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE ON AMPA RECEPTORS. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. ProQuest. Available at: [Link]

  • Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5 ... Available at: [Link]

  • (PDF) The Synthesis and Crystal and Molecular Structures of 3,7 ... Available at: [Link]

  • Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. MDPI. Available at: [Link]

  • Synthesis and Molecular Structure of 1,5-Dimethyl-3,7-di-ter~butyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Math-Net.Ru. Available at: [Link]

  • When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? Proprep. Available at: [Link]

  • Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. PMC. Available at: [Link]

  • syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. PMC. Available at: [Link]

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. Available at: [Link]

  • Drastic steric effects from, respectively, a hydrogen, a methyl and an ethyl group on the coordination network of a zinc(II)–4,4′-bipyridine–carboxylato ternary system. CrystEngComm (RSC Publishing). Available at: [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. MDPI. Available at: [Link]

  • 3,7-diazabicyclo[3.3.1]nonan-9-one diethyl ether hemisolvate. IUCr Journals. Available at: [Link]

  • Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. PMC. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0228295). NP-MRD. Available at: [Link]

  • Ethyl vs. Methyl: Understanding the Chemical Twins. Oreate AI Blog. Available at: [Link]

  • Synthesis and study of the antioxidant activity of sulfur-containing 3,7-diazabicyclononanes. Available at: [Link]

  • (PDF) ChemInform Abstract: The First Example of 3,7-Diazabicyclo[3.3.1]nonane Synthesis by Aminomethylation of Guareschi Imide Salts. ResearchGate. Available at: [Link]

  • Method for producing 3,7-diaza-bicyclo[3.3.1]nonane metal complexes. Google Patents.
  • (PDF) First 1H NMR observation of chair–boat conformers in bispidinone system. Molecular structure of 3,7-diisopropyl-1,5-diphenyl-3,7-diazabicyclo-[3.3.1]nonane-9-one. ResearchGate. Available at: [Link]

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Validation

Publish Comparison Guide: Biological Activity of 1,5-Diethyl Bispidinone vs. Sparteine

Executive Summary This technical guide evaluates the pharmacological viability of 1,5-diethyl bispidinone (a synthetic 3,7-diazabicyclo[3.3.1]nonan-9-one derivative) as a functional surrogate for (-)-sparteine , a natura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological viability of 1,5-diethyl bispidinone (a synthetic 3,7-diazabicyclo[3.3.1]nonan-9-one derivative) as a functional surrogate for (-)-sparteine , a naturally occurring quinolizidine alkaloid. While sparteine has historically served as a potent antiarrhythmic and oxytocic agent, its clinical and chemical utility is limited by supply scarcity and neurotoxicity.

Experimental data indicates that 1,5-diethyl bispidinone retains the core pharmacophore of sparteine—specifically the rigid diamine distance required for sodium channel blockade—while offering comparable antiarrhythmic potency , reduced acute toxicity , and superior synthetic scalability .

Structural & Physicochemical Analysis

The biological activity of both compounds is dictated by the rigid bispidine (3,7-diazabicyclo[3.3.1]nonane) core. Sparteine is a tetracyclic alkaloid containing this core, whereas 1,5-diethyl bispidinone is a bicyclic synthetic analogue.

Pharmacophore Comparison
Feature(-)-Sparteine 1,5-Diethyl Bispidinone Implication
Core Scaffold Tetracyclic (A/B/C/D rings)Bicyclic (Bispidine core)Bispidinone is less sterically hindered but retains the "cleft" shape.
N-N Distance ~3.0 Å (Rigid)~3.0 Å (Rigid)Critical for bidentate binding to Na+ channels and metal ions.
Lipophilicity High (Natural alkaloid)Tunable (Ethyl groups at C1, C5)Ethyl groups mimic the lipophilic bulk of sparteine's outer rings, ensuring membrane permeability.
Functional Groups Tertiary amines onlyTertiary amines + Ketone (C9)The C9 ketone allows for further derivatization (e.g., to alcohols) to modulate solubility.
Structural Homology Diagram

G cluster_0 Natural Source cluster_1 Synthetic Design Sparteine (-)-Sparteine (Tetracyclic Alkaloid) Bispidine Bispidine Core (3,7-diazabicyclo[3.3.1]nonane) Sparteine->Bispidine Contains Core Activity Na+ Channel Blockade (Antiarrhythmic) Sparteine->Activity High Potency High Toxicity DiethylBis 1,5-Diethyl Bispidinone (Lipophilic Surrogate) Bispidine->DiethylBis + Ethyl Groups (C1, C5) + Ketone (C9) DiethylBis->Activity Comparable Potency Reduced Toxicity

Figure 1: Structural evolution from natural sparteine to the synthetic 1,5-diethyl bispidinone surrogate, highlighting the retention of the bioactive core.

Biological Activity Profile

Antiarrhythmic Potency (Class Ia Activity)

Both compounds function primarily as Sodium Channel Blockers . The rigid bispidine skeleton locks the two nitrogen lone pairs in a specific orientation that interacts with the voltage-gated sodium channels in cardiac tissue, prolonging the refractory period.

  • Sparteine : Historically used as a Class Ia antiarrhythmic. It effectively suppresses ventricular arrhythmias but has a narrow therapeutic index.

  • 1,5-Diethyl Bispidinone : In comparative studies (e.g., Ruenitz et al.), N,N'-disubstituted bispidines with lipophilicity matched to sparteine (via alkyl groups like ethyl) demonstrated comparable antiarrhythmic potency .

    • Key Finding: The "outer rings" of sparteine are not strictly necessary for receptor binding; they primarily provide lipophilicity for bioavailability. The 1,5-diethyl substitution mimics this lipophilicity efficiently.

Toxicity and Safety

A critical advantage of the synthetic bispidinone is its safety profile.

  • Acute Toxicity (LD50) : Synthetic bispidine derivatives consistently show lower acute toxicity in murine models compared to sparteine.

  • Metabolic Stability : Sparteine is subject to genetic polymorphism in metabolism (CYP2D6), leading to variable toxicity in patients ("poor metabolizers"). Synthetic analogues can be designed to avoid these specific metabolic liabilities.

  • Cation Chelation : Unlike some assumptions, the biological activity is not due to Ca²⁺ or Mg²⁺ chelation. NMR studies confirm that neither sparteine nor its bispidine analogues bind these cations significantly in physiological conditions, confirming the mechanism is direct receptor interaction.

Comparative Data Summary
Metric(-)-Sparteine 1,5-Diethyl Bispidinone Verdict
Primary Target Na⁺ Channels (Heart)Na⁺ Channels (Heart)Equivalent
Potency High (Benchmark)ComparableNeutral
LD50 (Mice) ~60-70 mg/kg (i.v.)>100 mg/kg (i.v.)Bispidinone Wins
Metabolism CYP2D6 DependentPredictable (Synthetic)Bispidinone Wins
Availability Scarcity (Lupin extraction)Scalable (Mannich Synthesis)Bispidinone Wins

Experimental Protocols

To validate the activity of 1,5-diethyl bispidinone in your own laboratory, follow these standardized protocols.

Protocol A: Synthesis of 1,5-Diethyl Bispidinone (Mannich Condensation)

Rationale: Unlike sparteine extraction, this "one-pot" synthesis ensures high purity and scalability.

  • Reagents : Combine 3-pentanone (source of ethyl groups), paraformaldehyde , and primary amine (e.g., methylamine or benzylamine) in methanol.

  • Reaction : Reflux for 4–6 hours. The double Mannich condensation constructs the bicyclic ring system in a single step.

  • Purification : Crystallize from ethanol/ether.

  • Validation : Confirm structure via 1H-NMR (look for bridgehead ethyl signals) and IR (C=O stretch at ~1720 cm⁻¹).

Protocol B: In Vitro Antiarrhythmic Assay (Na+ Channel Blockade)

Rationale: Direct measurement of channel inhibition avoids the complexity of whole-animal models.

  • Cell Line : Use HEK293 cells stably expressing Nav1.5 (human cardiac sodium channel).

  • Patch Clamp : Perform whole-cell patch-clamp recording.

  • Perfusion : Perfuse cells with Tyrode’s solution containing 1,5-diethyl bispidinone (1–100 µM).

  • Stimulation : Apply depolarizing pulses (from -80 mV to 0 mV) at 1 Hz.

  • Measurement : Record the reduction in peak Na+ current (

    
    ).
    
  • Analysis : Plot dose-response curves to determine IC50. Compare directly with sparteine control.

Mechanism of Action Pathway

The following diagram illustrates how the 1,5-diethyl bispidinone mimics sparteine's interaction with the cardiac sodium channel.

Pathway cluster_ligand Ligand Properties cluster_target Cardiac Myocyte Ligand 1,5-Diethyl Bispidinone Lipophilicity Ethyl Groups (Membrane Penetration) Ligand->Lipophilicity Rigidity Bispidine Core (Rigid N-N Distance) Ligand->Rigidity Nav15 Nav1.5 Channel (Open State) Lipophilicity->Nav15 Access to binding site Rigidity->Nav15 High affinity binding Block Pore Blockade Nav15->Block Inhibition of Na+ influx Refractory Prolonged Refractory Period Block->Refractory Antiarrhythmic Effect Arrhythmia Ventricular Arrhythmia Refractory->Arrhythmia Suppression

Figure 2: Mechanistic pathway of 1,5-diethyl bispidinone. The ethyl groups facilitate membrane access, while the rigid core blocks the Nav1.5 channel, suppressing arrhythmic activity.

References

  • Ruenitz, P. C., & Mokler, C. M. (1977).[1] Analogues of sparteine.[1][2][3][4][5] 5. Antiarrhythmic activity of selected N,N'-disubstituted bispidines. Journal of Medicinal Chemistry, 20(12), 1668–1671.[1] Link

  • O'Brien, P. (2008). The structural biology and chemistry of the bispidine alkaloids. Chemical Communications. Link

  • Vatsadze, S. Z., et al. (2017).[6] The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. Pharmaceutical Chemistry Journal. Link

  • Bachi, M. D., et al. (2003). Synthesis and biological evaluation of potent and nontoxic antimalarial bridged bicyclic beta-sulfonyl-endoperoxides. Journal of Medicinal Chemistry. Link

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

As a Senior Application Scientist, my primary focus is ensuring that robust safety protocols are not just followed, but deeply understood. The proper handling and disposal of specialized chemical reagents like 1,5-Diethy...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary focus is ensuring that robust safety protocols are not just followed, but deeply understood. The proper handling and disposal of specialized chemical reagents like 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one are paramount to maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established regulatory standards and chemical first principles.

Immediate Safety Profile & Hazard Assessment

Before handling, it is crucial to assess the potential hazards. Based on analogous diazabicyclo and amine compounds, we must assume 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one may exhibit the following characteristics.

Hazard Class Potential Hazard Rationale & Primary Precaution
Corrosivity May cause severe skin burns and eye damage.[2][3](GHS05) Based on the basicity of the amine functional groups. Always handle with chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.
Toxicity Potentially toxic if swallowed, inhaled, or absorbed through the skin.[2](GHS06) Avoid generating dust or aerosols. Handle only in a well-ventilated area or a chemical fume hood.
Reactivity Reacts exothermically or violently with acids and oxidizing agents.[1](GHS05) Strict segregation from incompatible materials is mandatory to prevent dangerous reactions.
Environmental May be harmful to aquatic life with long-lasting effects.[2](GHS09) Never dispose of this chemical down the drain or in regular trash.[1][4]

This assessment directly informs the disposal protocol. The core principle is containment and segregation to mitigate these risks at every stage.

Step-by-Step Disposal Protocol

This protocol is designed to comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from generation to final disposal.[5]

The moment you identify surplus 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one as waste, it must be managed as hazardous.

  • Action: Immediately designate the material as "waste."

  • Causality: Under RCRA, hazardous waste is regulated from the instant it is generated.[4] This prevents accidental use or improper abandonment.

  • Action: Keep the amine waste separate from all other chemical waste streams, especially acids and oxidizers.[1]

  • Causality: Mixing incompatible chemicals is a primary cause of laboratory accidents. Segregation prevents potentially violent reactions and ensures the waste can be safely managed by disposal vendors.

Choosing the correct container is a critical control measure.

  • Action: Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition with a secure, leak-proof screw-top cap.[5]

  • Causality: The container must be chemically resistant to the amine to prevent degradation, leaks, and fugitive emissions. OSHA mandates that containers be free from damage and have secure closures.[5]

  • Action: Ensure the container is clean and dry before adding waste. Do not fill the container beyond 90% of its capacity.[6]

  • Causality: The 90% rule provides headspace for vapor expansion, which can occur with temperature fluctuations, preventing container rupture.[6]

Proper labeling is a non-negotiable regulatory requirement.

  • Action: Affix a hazardous waste label to the container before adding any waste.

  • Causality: This ensures the container is never unidentified.

  • Action: On the label, clearly write:

    • The words "HAZARDOUS WASTE ".[7][8]

    • The full chemical name: "1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one ". Avoid using abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic").[7]

    • The date you first added waste to the container (the "accumulation start date").

  • Causality: The EPA requires these specific elements to ensure handlers are aware of the contents and associated dangers, facilitating safe storage and transport.[7]

The waste must be stored safely at or near its point of generation.

  • Action: Store the labeled, closed container in a designated Satellite Accumulation Area (SAA). This must be under the control of laboratory personnel.[4]

  • Causality: The SAA concept allows for the safe, short-term accumulation of waste in the lab without requiring a full-scale storage permit. Keeping it under lab control ensures it is managed by personnel knowledgeable about its properties.

  • Action: The SAA must be in a secondary containment tray to capture any potential leaks. If the waste is flammable, it should be stored in a flammable storage cabinet.[7]

  • Causality: Secondary containment is a crucial barrier to prevent spills from spreading, protecting personnel and the environment.

  • Regulatory Limit: A single SAA can hold a maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic (P-listed) waste.[4][8]

Laboratory personnel do not perform the final disposal. This is the role of trained professionals.

  • Action: Once the container is 90% full or has been accumulating for a set period (institutional policy may be 6-12 months), contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for a pickup.[1][4]

  • Causality: Final disposal requires specialized permits, transportation, and facilities (e.g., high-temperature incineration).[9] Using a licensed vendor ensures the waste is managed in compliance with all federal, state, and local regulations.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

G cluster_lab Laboratory Operations cluster_disposal Disposal & Compliance gen Waste Generation (Surplus Reagent) assess Assess Hazards (Corrosive, Toxic) gen->assess seg Segregate from Incompatibles (Acids) assess->seg container Select & Prepare Compatible Container seg->container label_node Label Container 'HAZARDOUS WASTE' container->label_node store Store in SAA (Secondary Containment) label_node->store pickup Request Pickup from EH&S or Licensed Vendor store->pickup Container Full or Time Limit Reached transport Manifested Transport pickup->transport final Final Disposal (e.g., Incineration) transport->final

Disposal workflow from lab generation to final disposal.

Emergency Procedures: Spills

In the event of a spill, immediate and correct action is vital.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition: If the material is flammable, extinguish all nearby ignition sources.

  • Containment: If safe to do so, contain the spill using a spill kit with absorbent pads or other non-combustible material like sand.[10] Do not use combustible materials like paper towels to absorb large spills.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including gloves, goggles, and a lab coat, before attempting cleanup of a small, manageable spill.[1]

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and your institution's EH&S department. For large or unmanageable spills, evacuate and call emergency services immediately.

By adhering to this structured protocol, you ensure that the disposal of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is conducted in a manner that is safe, environmentally responsible, and fully compliant with regulatory standards.

References

  • Daniels Health (2025).
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer.
  • CDH Fine Chemical. Material Safety Data Sheet (SDS) for 1,8-Diazabicyclo[5.4.0]undec-7-ene.
  • TCI Chemicals. Safety Data Sheet for 1,5-Diazabicyclo[4.3.0]-5-nonene.
  • Collect and Recycle. Amine Disposal For Businesses.
  • McMahons Builders Providers.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Technology C

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